1,3-Dichloro-8-methoxyisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-8-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYKEVJZZGZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=NC(=C21)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: An Analysis of 1,3-Dichloro-8-methoxyisoquinoline and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Comparative Physicochemical Data
The following table summarizes the available quantitative data for 1,3-Dichloro-8-methoxyisoquinoline's parent compound and a known isomer. This allows for a comparative analysis of their basic properties.
| Property | 1,3-Dichloroisoquinoline | 1,3-dichloro-5-methoxyisoquinoline |
| CAS Number | 7742-73-6[1] | 24623-38-9[2] |
| Molecular Formula | C₉H₅Cl₂N[1] | C₁₀H₇Cl₂NO[2] |
| Molecular Weight | 198.05 g/mol [1] | 228.08 g/mol [2] |
| Appearance | Not specified | Powder[2] |
| Storage Temperature | Not specified | Room Temperature[2] |
Proposed Synthesis of this compound
While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible route can be conceptualized based on established isoquinoline synthesis and functionalization reactions. A potential workflow is outlined below.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Theoretical Experimental Protocol
Step 1: Synthesis of 8-methoxyisoquinoline from 8-Hydroxyquinoline
-
Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent such as acetone in a round-bottom flask.
-
Addition of Base: Add a solid base, for example, potassium carbonate, to the solution.
-
Addition of Methylating Agent: Introduce a methylating agent, such as methyl iodide, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 24 hours to ensure the completion of the methylation reaction.
-
Work-up: After cooling to room temperature, filter the mixture to remove the solid base. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude 8-methoxyisoquinoline product can be purified using column chromatography to yield the pure compound.
Step 2: Dichlorination of 8-methoxyisoquinoline
-
Reactant Preparation: Place the synthesized 8-methoxyisoquinoline in a reaction vessel.
-
Addition of Chlorinating Agent: Carefully add a chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction is typically performed without a solvent.
-
Heating: Heat the mixture, which will likely become a liquid melt, at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Quenching: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until it is alkaline. Extract the aqueous layer with an organic solvent like chloroform or dichloromethane.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.
Characterization Workflow for Novel Compounds
For a novel or uncharacterized compound such as this compound, a systematic workflow is essential to determine its structure and purity.
Caption: A standard workflow for the purification and structural characterization of a newly synthesized chemical compound.
This guide provides a framework for understanding and approaching the synthesis and characterization of this compound, grounded in the available data for related chemical structures. Further experimental investigation is required to fully elucidate the properties and potential applications of this specific compound.
References
An In-depth Technical Guide to 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-8-methoxyisoquinoline is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of chloro and methoxy substituents on the isoquinoline ring is anticipated to modulate its physicochemical properties and biological profile. This technical guide aims to provide a comprehensive overview of the available chemical properties, and potential applications of this compound.
Chemical Properties
Detailed experimental data on the physicochemical properties of this compound is not extensively available in publicly accessible literature. However, based on its structure, some general properties can be inferred. The presence of the chlorine atoms is expected to increase the compound's lipophilicity, while the methoxy group may slightly enhance its polarity and potential for hydrogen bonding.
For researchers requiring precise quantitative data, experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended.
Table 1: Calculated and General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂NO | - |
| Molecular Weight | 228.08 g/mol | - |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General chemical principles |
Synthesis and Reactivity
Specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, general synthetic strategies for substituted isoquinolines can be adapted. A plausible synthetic approach could involve the cyclization of a suitably substituted phenethylamine derivative, followed by chlorination and methoxylation steps. The precise reagents and reaction conditions would require optimization.
The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group. The chlorine atoms at the 1 and 3 positions are potential sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Potential Applications in Drug Development
While there is no specific information on the applications of this compound in drug development, the broader class of substituted isoquinolines has been extensively investigated for various therapeutic purposes. Isoquinoline derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation.
Signaling Pathways
Currently, there is no published research detailing the interaction of this compound with specific signaling pathways. To elucidate its mechanism of action and potential therapeutic targets, researchers would need to conduct in vitro and in vivo studies, such as binding assays, enzyme inhibition assays, and cellular signaling pathway analysis.
Experimental Workflows
Given the lack of specific experimental data, a logical workflow for researchers interested in this compound would be to first synthesize and characterize it, then proceed to evaluate its biological activities.
An In-depth Technical Guide to 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 1,3-Dichloro-8-methoxyisoquinoline. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic synthesis and computational chemistry to offer a robust theoretical framework for researchers. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development who may be interested in this class of compounds. All quantitative data is presented in structured tables, and a detailed hypothetical experimental protocol for its synthesis is provided.
Molecular Structure and Properties
This compound is a halogenated and methoxy-substituted derivative of the isoquinoline scaffold, a core structure found in numerous biologically active compounds. The presence of chlorine atoms at the 1 and 3 positions, along with a methoxy group at the 8 position, is expected to significantly influence its chemical reactivity and biological activity.
General Properties
A summary of the key molecular properties for this compound is presented in Table 1. These values are calculated based on its chemical formula.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.08 g/mol |
| Monoisotopic Mass | 226.99046 Da |
| IUPAC Name | This compound |
Proposed Synthetic Pathway
Synthetic Workflow
The proposed synthesis involves a Bischler-Napieralski type reaction followed by chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acetylation of 2-Methoxy-6-methylaniline
-
In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methoxy-6-methylphenyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
To a flask containing polyphosphoric acid, add N-(2-methoxy-6-methylphenyl)acetamide (1.0 eq).
-
Heat the mixture to 120 °C and stir for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 6-Methoxy-8-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Step 3: Vilsmeier-Haack type Chlorination
-
In a flask, add 6-Methoxy-8-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, excess).
-
Reflux the mixture for 3 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Basify the solution with a cold, concentrated sodium hydroxide solution.
-
Extract the product with chloroform.
-
Dry the organic layer and concentrate to give 1-Chloro-6-methoxy-8-methyl-3,4-dihydroisoquinoline.
Step 4: Allylic Chlorination
-
Dissolve 1-Chloro-6-methoxy-8-methyl-3,4-dihydroisoquinoline (1.0 eq) in carbon tetrachloride.
-
Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.
-
Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain this compound.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational methods provide valuable predictions for the characterization of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is crucial for identifying the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.8 - 8.0 | s |
| H-5 | 7.4 - 7.6 | d |
| H-6 | 7.1 - 7.3 | t |
| H-7 | 7.6 - 7.8 | d |
| OCH₃ | 3.9 - 4.1 | s |
Note: Predictions are based on computational models and may vary from experimental values.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 152 |
| C-3 | 145 - 147 |
| C-4 | 120 - 122 |
| C-4a | 135 - 137 |
| C-5 | 128 - 130 |
| C-6 | 125 - 127 |
| C-7 | 129 - 131 |
| C-8 | 155 - 157 |
| C-8a | 127 - 129 |
| OCH₃ | 55 - 57 |
Note: Predictions are based on computational models and may vary from experimental values.
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of chlorine atoms, a methyl radical from the methoxy group, and potentially the entire methoxy group. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
Caption: Predicted major fragmentation pathways for this compound.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will provide information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=N (isoquinoline ring) | 1620 - 1650 | Strong |
| C=C (aromatic ring) | 1450 - 1600 | Medium-Strong |
| C-O (methoxy) | 1200 - 1300 (asymmetric) | Strong |
| 1000 - 1100 (symmetric) | Strong | |
| C-Cl | 700 - 850 | Strong |
Potential Applications and Future Research
Substituted isoquinolines are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of this compound suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to:
-
Experimentally validate the proposed synthetic route and optimize the reaction conditions.
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Perform a complete spectroscopic characterization to confirm the structure.
-
Investigate the biological activity of this compound and its derivatives through in vitro and in vivo screening assays.
-
Explore its potential as a building block in the synthesis of more complex molecules.
Conclusion
This technical guide provides a theoretical foundation for the study of this compound. While direct experimental data is currently lacking, the proposed synthetic pathway and predicted spectroscopic data offer a starting point for researchers interested in this molecule. The information presented herein is intended to facilitate further investigation into the chemical and biological properties of this and related substituted isoquinolines.
Disclaimer: The information provided in this document, particularly concerning the experimental protocol and spectroscopic data, is based on theoretical predictions and established chemical principles. It should be used as a guide for further research and not as a substitute for experimentally validated data. Appropriate safety precautions should be taken when handling all chemicals.
Synthesis Pathway for 1,3-Dichloro-8-methoxyisoquinoline: An In-depth Technical Guide
This technical guide provides a detailed overview of a plausible synthetic pathway for 1,3-Dichloro-8-methoxyisoquinoline, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process commencing from commercially available starting materials, proceeding through key intermediates, and culminating in the target compound. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached in three main stages:
-
Synthesis of the precursor, 2-(cyanomethyl)-3-methoxybenzoic acid: This initial step involves the preparation of a key intermediate that contains the necessary carbon framework for the subsequent cyclization.
-
Cyclization to form the isoquinoline core: The synthesized precursor undergoes an intramolecular cyclization to form the heterocyclic scaffold, yielding 8-methoxyisoquinoline-1,3-diol.
-
Chlorination to the final product: The diol intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms, affording the desired this compound.
The overall synthetic scheme is depicted below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Cyanomethyl)-3-methoxybenzoic acid
2.1.1. Bromination of 2-Methyl-3-methoxybenzoic acid
-
Reaction: 2-Methyl-3-methoxybenzoic acid is converted to 2-(bromomethyl)-3-methoxybenzoic acid via a radical bromination reaction.
-
Procedure: To a solution of 2-methyl-3-methoxybenzoic acid (1.0 eq) in carbon tetrachloride (CCl4), N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield the crude 2-(bromomethyl)-3-methoxybenzoic acid, which can be used in the next step without further purification.
2.1.2. Cyanation of 2-(Bromomethyl)-3-methoxybenzoic acid
-
Reaction: The bromo intermediate is converted to 2-(cyanomethyl)-3-methoxybenzoic acid through nucleophilic substitution with cyanide.
-
Procedure: The crude 2-(bromomethyl)-3-methoxybenzoic acid (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 1.2 eq) is added portion-wise at room temperature, and the mixture is stirred for 12-16 hours. The reaction is then quenched by pouring it into ice-water and acidified with dilute HCl. The precipitated product is collected by filtration, washed with water, and dried to afford 2-(cyanomethyl)-3-methoxybenzoic acid.
Step 2: Cyclization to 8-Methoxyisoquinoline-1,3-diol
-
Reaction: 2-(Cyanomethyl)-3-methoxybenzoic acid undergoes intramolecular cyclization to form the isoquinoline ring system.
-
Procedure: 2-(Cyanomethyl)-3-methoxybenzoic acid (1.0 eq) is suspended in thionyl chloride (SOCl2) and heated to reflux for 2 hours to form the corresponding acid chloride. The excess SOCl2 is removed by distillation under reduced pressure. The resulting crude acid chloride is then carefully added to a cooled, concentrated aqueous ammonia solution. The mixture is stirred and allowed to warm to room temperature. The resulting precipitate, 8-methoxyisoquinoline-1,3-diol, is collected by filtration, washed with water, and dried.
Step 3: Chlorination to this compound
-
Reaction: The hydroxyl groups of 8-methoxyisoquinoline-1,3-diol are replaced with chlorine atoms using phosphorus oxychloride.
-
Procedure: 8-Methoxyisoquinoline-1,3-diol (1.0 eq) is added to an excess of phosphorus oxychloride (POCl3).[1][2] The mixture is heated to reflux and maintained at this temperature for 3-5 hours.[2] After the reaction is complete, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Data Presentation
The following tables summarize the representative quantitative data for the key transformations in the proposed synthesis. The data is based on analogous reactions reported in the literature and should be considered as a guideline for optimization.
Table 1: Synthesis of 2-(Cyanomethyl)-3-methoxybenzoic acid
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-3-methoxybenzoic acid | NBS, AIBN | CCl4 | Reflux | 4-6 | ~85 |
| 2 | 2-(Bromomethyl)-3-methoxybenzoic acid | NaCN | DMSO | Room Temp | 12-16 | ~90 |
Table 2: Synthesis of 8-Methoxyisoquinoline-1,3-diol
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3 | 2-(Cyanomethyl)-3-methoxybenzoic acid | 1. SOCl2 2. NH3 (aq) | None/Aq. NH3 | Reflux/Room Temp | 2/2 | ~75 |
Table 3: Synthesis of this compound
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4 | 8-Methoxyisoquinoline-1,3-diol | POCl3 | POCl3 | Reflux | 3-5 | ~80 |
Mandatory Visualizations
Detailed Synthesis Workflow
The following diagram illustrates the detailed workflow of the synthesis, including the key reagents and conditions for each step.
Figure 2: Detailed workflow for the synthesis of this compound.
Chlorination Mechanism
The chlorination of the diol intermediate is proposed to proceed via the formation of a dichlorophosphate ester followed by nucleophilic attack of chloride ions. The Vilsmeier-Haack reaction, which also utilizes POCl3, provides a mechanistic basis for the role of phosphorus oxychloride in activating hydroxyl groups for substitution.[3][4][5]
Figure 3: Proposed mechanism for the chlorination of 8-Methoxyisoquinoline-1,3-diol.
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The experimental protocols and data are based on established chemical principles and analogous reactions, offering a solid foundation for further research and development. Researchers are advised to conduct small-scale trials to optimize the reaction conditions for each step.
References
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
In-depth Technical Guide: Physical and Chemical Properties of Substituted Dichloro-methoxyisoquinolines
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide addresses the physical and chemical properties of 1,3-dichloro-methoxyisoquinoline derivatives. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases yielded no specific experimental data for 1,3-Dichloro-8-methoxyisoquinoline . This includes its physical properties, detailed experimental protocols for its synthesis or analysis, and any associated biological activity or signaling pathways.
Consequently, this document provides available data on the closely related parent compound, 1,3-Dichloroisoquinoline , and an isomer, 1,3-Dichloro-5-methoxyisoquinoline , to serve as a reference point for researchers. The lack of specific information for the 8-methoxy variant underscores a potential area for novel research and characterization.
Section 1: Physicochemical Properties of Related Dichloroisoquinoline Derivatives
The following table summarizes the known physical and chemical properties of 1,3-Dichloroisoquinoline and 1,3-Dichloro-5-methoxyisoquinoline. These values are computationally predicted or sourced from chemical supplier databases and should be considered as estimates until experimentally verified.
| Property | 1,3-Dichloroisoquinoline | 1,3-Dichloro-5-methoxyisoquinoline |
| Molecular Formula | C₉H₅Cl₂N[1] | C₁₀H₇Cl₂NO[2] |
| Molecular Weight | 198.05 g/mol [1] | 228.08 g/mol [2] |
| Appearance | - | Powder[2] |
| CAS Number | 7742-73-6[1] | 24623-38-9[2] |
| IUPAC Name | 1,3-dichloroisoquinoline[1] | 1,3-dichloro-5-methoxyisoquinoline[2] |
| SMILES | C1=CC=C2C(=C1)C=C(N=C2Cl)Cl[1] | COC1=CC=CC2=C(N=C(C=C21)Cl)Cl[2] |
| InChI Key | BRGZEQXWZWBPJH-UHFFFAOYSA-N[1] | DHWYGSPWPQXKME-UHFFFAOYSA-N[2] |
Section 2: Synthesis and Experimental Protocols
Due to the absence of published research on this compound, no specific, experimentally validated synthesis protocols can be provided. However, the synthesis of related isoquinoline derivatives often involves multi-step reactions. For instance, the synthesis of 1-(dichloromethyl)isoquinoline has been achieved through the reaction of isoquinoline with CCl₄ and methanol, catalyzed by iron-containing compounds[3]. The general preparation of isoquinolines can also be achieved through methods like the Bischler-Napieralski synthesis, which involves the cyclization of a β-phenylethylamine.
Researchers interested in synthesizing this compound would likely need to develop a novel synthetic route, potentially starting from a substituted methoxy-phenylethylamine and employing chlorination and cyclization steps.
Section 3: Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The parent compound, isoquinoline, and its derivatives are known to exhibit a wide range of biological activities and are scaffolds for many natural alkaloids[4][5]. Some tetrahydroisoquinoline derivatives have been studied for their neurochemical properties[4].
Given the lack of data, it is not possible to create any diagrams for signaling pathways or experimental workflows related to this compound.
Section 4: Logical Workflow for Characterization
For researchers embarking on the study of the novel compound this compound, a logical experimental workflow would be necessary for its full characterization. The following diagram illustrates a potential workflow.
Conclusion
While a detailed technical guide on the physical properties of this compound cannot be provided at this time due to a lack of available data, this document offers a starting point by summarizing information on closely related compounds. The absence of data highlights a research gap and an opportunity for the scientific community to synthesize and characterize this novel compound, thereby expanding the knowledge base of substituted isoquinolines for potential applications in drug discovery and materials science.
References
Uncharted Territory: Exploring the Potential Biological Activity of 1,3-Dichloro-8-methoxyisoquinoline
A Technical Overview for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific biological activity, quantitative data, or detailed experimental protocols have been published for the compound 1,3-Dichloro-8-methoxyisoquinoline. This document, therefore, serves as a theoretical guide based on the known biological activities of the broader isoquinoline class of compounds. The information presented herein is intended to provide a foundational framework for potential future research into this specific molecule.
Introduction
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities stem from the diverse structural modifications possible on the isoquinoline scaffold, leading to a wide array of interactions with biological targets. While the specific biological profile of this compound remains uncharacterized, its structural features—a chlorinated isoquinoline core with a methoxy substitution—suggest several plausible avenues for investigation. This whitepaper will explore these potential activities based on the established pharmacology of related isoquinoline derivatives.
Potential Biological Activities of Isoquinoline Derivatives
The isoquinoline nucleus is a common motif in many natural and synthetic bioactive compounds.[3][4] Extensive research has demonstrated that derivatives of isoquinoline exhibit a range of significant biological effects, including:
-
Antimicrobial Activity: Many isoquinoline derivatives have shown potent antibacterial and antifungal properties.[2][4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of chlorine atoms in the 1 and 3 positions of this compound could potentially enhance its antimicrobial efficacy, as halogenation is a common strategy in the design of antimicrobial agents.
-
Antitumor Activity: A significant number of isoquinoline alkaloids and their synthetic analogs have been investigated for their anticancer properties.[2][3] These compounds can exert their effects through various mechanisms, such as the inhibition of topoisomerases, disruption of microtubule dynamics, or induction of apoptosis.
-
Antiviral Activity: Certain isoquinoline derivatives have demonstrated efficacy against a range of viruses.[1][2]
-
Neurological and Cardiovascular Effects: The isoquinoline scaffold is present in several compounds that act on the central nervous system and the cardiovascular system, exhibiting activities such as anesthetic, antihypertensive, and vasodilator effects.[1]
Proposed Areas for Investigation for this compound
Given the known activities of the isoquinoline class, the following areas represent logical starting points for the biological evaluation of this compound:
Antimicrobial Screening
A primary area of investigation should be the assessment of its activity against a panel of clinically relevant bacterial and fungal strains.
Suggested Experimental Workflow:
Caption: A proposed workflow for the initial antimicrobial screening of this compound.
Anticancer Activity Evaluation
Screening for cytotoxic effects against a variety of cancer cell lines would be a crucial step in determining its potential as an anticancer agent.
Suggested Signaling Pathway for Investigation:
Based on the mechanisms of other isoquinoline derivatives, a potential area of investigation could be the intrinsic apoptosis pathway.
Caption: A hypothetical signaling pathway illustrating potential apoptosis induction by the compound.
Experimental Protocols
As no specific experimental data for this compound exists, the following are generalized protocols that could be adapted for its study.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Microplate Preparation: Serially dilute the stock solution in a 96-well microplate with appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the microplate under conditions suitable for the growth of the microorganism.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
Currently, there is no quantitative data such as IC50 or MIC values available for this compound. The tables below are provided as templates for the presentation of future experimental findings.
Table 1: Template for Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Candida albicans | Data not available | Data not available |
Table 2: Template for In Vitro Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available |
| HeLa (Cervical Cancer) | Data not available |
Conclusion
While the biological activity of this compound is yet to be determined, its chemical structure, based on the versatile isoquinoline scaffold, suggests a high potential for a range of pharmacological effects. The presence of dichloro and methoxy substitutions provides a unique electronic and steric profile that warrants a thorough investigation. Future research focusing on antimicrobial and anticancer screening, followed by mechanistic studies, will be crucial in elucidating the therapeutic potential of this novel compound. The protocols and frameworks provided in this document offer a starting point for such endeavors, aiming to unlock the latent biological activities of this compound.
References
A Comprehensive Literature Review of Substituted Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of substituted isoquinolines, focusing on their synthesis, pharmacological properties, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Synthesis of Substituted Isoquinolines
The construction of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski Reaction
One of the most fundamental methods for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][2] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.[1]
Detailed Experimental Protocol: Bischler-Napieralski Reaction [3]
-
Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding N-acyl-β-phenylethylamide.
-
Cyclization: The amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated to reflux. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is basified with an appropriate base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
-
Dehydrogenation (optional): The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] This reaction is particularly significant as it can proceed under physiological conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[6]
Detailed Experimental Protocol: Pictet-Spengler Reaction [6]
-
Reaction Setup: A β-arylethylamine and an aldehyde (or ketone) are dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent).
-
Acid Catalysis: A protic acid (e.g., hydrochloric acid or trifluoroacetic acid) is added to the reaction mixture to catalyze the formation of an iminium ion intermediate.
-
Cyclization: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, filtered, and concentrated. The crude tetrahydroisoquinoline is purified by column chromatography or recrystallization.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[7] The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization and elimination of alcohol to yield the aromatic isoquinoline ring.[7]
Biological Activities of Substituted Isoquinolines
Substituted isoquinolines display a remarkable diversity of pharmacological activities, making them a privileged scaffold in drug discovery.
Anticancer Activity
Numerous substituted isoquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[10][11]
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Lamellarin | Lamellarin D | MDA-MB-231 (Breast) | Low micromolar | [12] |
| A-549 (Lung) | Low micromolar | [12] | ||
| HT-29 (Colon) | Low micromolar | [12] | ||
| Pyrrolo[2,1-a]isoquinoline | C-2 phenyl substituted | U-251 (Glioblastoma) | 4.86 | [13] |
| HCT-15 (Colon) | 0.14 | [13] | ||
| SKLU-1 (Lung) | 0.59 | [13] | ||
| PC-3 (Prostate) | 18.15 | [13] | ||
| MCF-7 (Breast) | 25.2 | [13] | ||
| Berberine | Esophageal cancer cells | - | [11] | |
| BGC-823 (Gastric) | - | [11] | ||
| Cervical cancer cells | - | [11] | ||
| 2-Amino-benzo[de]isoquinoline-1,3-diones | Various derivatives | HCT-116 (Colon) | 1.3 - 45.0 µg/mL | [14] |
| Hep-G2 (Liver) | 1.3 - 45.0 µg/mL | [14] | ||
| MCF-7 (Breast) | 1.3 - 45.0 µg/mL | [14] | ||
| 5,6,7,8-Tetrahydro-isoquinolines | Compound 3 | HEPG2 (Liver) | Potent | [2] |
| Compound 9c | HCT116 (Colon) | Potent | [2] |
Antimicrobial Activity
Isoquinoline alkaloids and their synthetic derivatives have shown significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[15][16][17]
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isoquinoline Alkaloid | Compound 1 | Staphylococcus aureus | 4 | [15] |
| Compound 2 | Staphylococcus aureus | 1 | [15] | |
| Liriodenine | S. aureus strains | 32 - 64 | [18] | |
| Dihydrochelerythrine | MRSA isolates | 85.8 - 171.7 µM | [18] | |
| N-methylcanadine | MRSA isolates | 76.9 - 307.8 µM | [18] | |
| (1′R,2′S)-Coptichine B | S. aureus | 3.12 | [17] | |
| Bacillus subtilis | 3.12 | [17] | ||
| Escherichia coli | 12.5 | [17] | ||
| Pseudomonas aeruginosa | 6.25 | [17] | ||
| Hypeontine | P. aeruginosa | 64.0 | [17] |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of substituted isoquinolines are often attributed to their ability to modulate key cellular signaling pathways and inhibit specific molecular targets.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cancer.[19] Certain isoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[19][20] For instance, some isoquinoline-1-carboxamide derivatives suppress the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB.[20]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[21] The natural isoquinoline alkaloid berberine has been shown to exert its anticancer effects by inhibiting this pathway.[22][23] Berberine can suppress the phosphorylation of key components of this pathway, including Akt and mTOR, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[22][23]
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Isoquinoline synthesis [quimicaorganica.org]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure-activity relationship study of potent cytotoxic analogues of the marine alkaloid Lamellarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Compound: Unraveling the Scarce History of 1,3-Dichloro-8-methoxyisoquinoline
While direct information is absent, an understanding of the synthesis of related isoquinoline derivatives can provide a hypothetical framework for its potential preparation. The isoquinoline core is a common motif in medicinal chemistry, and various methods for its synthesis and functionalization are well-established.
Hypothetical Synthetic Approaches
Based on known organic chemistry principles and established synthetic routes for similar compounds, the synthesis of 1,3-Dichloro-8-methoxyisoquinoline could potentially be approached through several pathways. These are theoretical and would require experimental validation.
One possible strategy could involve the initial synthesis of an 8-methoxyisoquinoline precursor, followed by a targeted chlorination reaction. The synthesis of 8-methoxyquinoline itself can be achieved through various established methods for constructing the isoquinoline ring system.
A subsequent step would involve the dichlorination at the 1 and 3 positions. This could potentially be achieved using a suitable chlorinating agent under specific reaction conditions. The reactivity of the isoquinoline ring system would need to be carefully considered to control the regioselectivity of the chlorination and avoid unwanted side reactions.
An alternative approach could involve the construction of the isoquinoline ring from precursors that already contain the desired chloro- and methoxy-substituents. This would involve a multi-step synthesis starting from simpler aromatic compounds.
Parallels in Isoquinoline Chemistry
The synthesis of various substituted isoquinolines has been documented. For instance, methods for the preparation of other 1,3-dihalo- or methoxy-substituted isoquinolines could serve as a starting point for developing a synthetic route to the target compound. However, the specific combination of substituents at the 1, 3, and 8 positions makes this compound a unique structure for which a direct synthetic precedent has not been found.
Data and Experimental Protocols: A Void in the Literature
The core requirements of this technical guide—quantitative data and detailed experimental protocols—cannot be fulfilled due to the lack of available information. There are no published reports detailing the melting point, boiling point, spectroscopic data (such as 1H NMR, 13C NMR, IR, or mass spectrometry), or any other physicochemical properties of this compound.
Similarly, without any documented synthesis, providing detailed experimental methodologies is impossible. Any proposed protocol would be purely speculative and would require significant research and development to establish viable reaction conditions, purification methods, and analytical characterization.
Signaling Pathways and Biological Activity
Given the absence of any biological studies on this compound, there is no information on its potential interactions with biological systems. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable. The biological relevance of this compound remains an open question for future research.
Navigating the Uncharted Territory of 1,3-Dichloro-8-methoxyisoquinoline: A Technical Safety and Handling Guide
Absence of specific safety data for 1,3-Dichloro-8-methoxyisoquinoline necessitates a precautionary approach based on the closely related compound, 1,3-Dichloroisoquinoline. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific Safety Data Sheet (SDS) from their supplier before handling.
This guide provides an in-depth overview of the potential hazards, handling protocols, and emergency procedures for this compound, extrapolated from its structural analog, 1,3-Dichloroisoquinoline. The information herein should be used as a foundational resource for risk assessment and the implementation of appropriate safety measures in a laboratory setting.
Hazard Identification and Classification
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the hazard identification and classification are based on the available data for 1,3-Dichloroisoquinoline. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential risks.
Table 1: GHS Hazard Classification for 1,3-Dichloroisoquinoline
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |
The signal word for 1,3-Dichloroisoquinoline is "Warning"[1][2]. The primary hazards are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation[1][2].
Precautionary Measures and Personal Protective Equipment
A proactive approach to safety is paramount when handling chemicals with unknown toxicological profiles. The following precautionary statements and personal protective equipment (PPE) recommendations are derived from the data for 1,3-Dichloroisoquinoline and represent best practices for handling potentially hazardous substances.
Table 2: Precautionary Statements for Handling 1,3-Dichloroisoquinoline
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][2]. |
| P264 | Wash skin thoroughly after handling[2]. |
| P271 | Use only outdoors or in a well-ventilated area[2]. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][2]. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[3].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit should be worn to prevent skin contact[4].
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. A dust mask type N95 is suggested for handling the solid form.
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimizing exposure risk. The following protocols are based on general best practices for handling solid, potentially hazardous chemicals.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[2].
-
Avoid generating dust[2].
-
Use non-sparking tools and ground all equipment when handling large quantities[2].
-
Wash hands thoroughly after handling and before eating, drinking, or smoking[5].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].
-
Keep away from incompatible materials such as strong oxidizing agents[5].
-
Store locked up[2].
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: First Aid Measures for 1,3-Dichloroisoquinoline
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention[2][5]. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists[2][5]. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention[2][5]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention[5]. |
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the material and place it in a suitable, closed container for disposal[5].
-
Clean the spill area thoroughly.
Experimental Protocols Visualization
The following diagrams illustrate generalized workflows for handling and emergency response.
Caption: General laboratory workflow for handling potentially hazardous solid chemicals.
Caption: Logical flow of actions in response to a chemical exposure event.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a substance-specific Safety Data Sheet. The user is solely responsible for compliance with all applicable safety and health regulations.
References
Solubility Profile of 1,3-Dichloro-8-methoxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted solubility profile of 1,3-dichloro-8-methoxyisoquinoline and a detailed experimental protocol for its empirical determination. Due to the absence of publicly available experimental data for this specific compound, this document focuses on a theoretical analysis based on its structural components and offers a standardized methodology for researchers to generate reliable solubility data. The guide includes a step-by-step protocol for the widely accepted shake-flask method and a workflow visualization to aid in experimental planning.
Introduction and Predicted Solubility Profile
This compound is a substituted heterocyclic compound. Understanding its solubility is critical for applications in medicinal chemistry and drug development, as solubility directly impacts bioavailability, formulation, and in vitro assay design.
A theoretical assessment of the molecule's structure allows for a qualitative prediction of its solubility characteristics:
-
Core Structure (Isoquinoline): The parent isoquinoline ring is a weakly basic aromatic heterocycle. It exhibits low solubility in water but dissolves well in many common organic solvents such as ethanol, acetone, and diethyl ether.[1][2][3] Its basic nitrogen atom allows for salt formation, leading to increased solubility in dilute acidic solutions.[2][4]
-
Influence of Dichloro- Substituents: The presence of two chlorine atoms on the isoquinoline core is expected to significantly increase the molecule's lipophilicity. Halogenation is a common strategy in medicinal chemistry that often leads to a decrease in aqueous solubility.[5][6]
-
Influence of the Methoxy- Group: The methoxy group (-OCH₃) introduces a degree of polarity and can act as a hydrogen bond acceptor. While this might slightly mitigate the lipophilic effects of the chloro groups, its overall impact can be complex, also influencing the crystal lattice energy of the solid form.[7][8]
Prediction: Based on this structural analysis, this compound is predicted to be poorly soluble in neutral aqueous media . It is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate to good solubility in other organic solvents like chloroform, dichloromethane, and alcohols. Solubility in acidic aqueous solutions may be enhanced compared to neutral water due to protonation of the isoquinoline nitrogen.
Quantitative Solubility Data
As of the date of this publication, no empirical quantitative solubility data for this compound has been found in the public domain. Researchers are encouraged to use the protocol outlined in Section 3 to generate this data. The following table is provided as a template for recording experimental results.
Table 1: Experimental Solubility of this compound (Template)
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 N HCl | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Deionized Water | 37 |
| PBS (pH 7.4) | 37 | | |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[9][10][11][12][13][14]
3.1. Objective To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
3.2. Materials and Equipment
-
This compound (solid, high purity >98%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Analytical balance
-
2 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Benchtop centrifuge with temperature control
-
Calibrated pipettes
-
Syringe filters (0.22 µm, chemically resistant, e.g., PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks for standard and sample preparation
3.3. Procedure
-
Compound Addition: Weigh an excess amount of solid this compound and add it to a glass vial. An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 2-5 mg per 1 mL of solvent).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[13][14]
-
Phase Separation: After the equilibration period, remove the vials and let them stand at the experimental temperature for at least 1 hour to allow for sedimentation. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes at the same temperature.[13]
-
Sample Collection: Carefully collect the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles. Note: The first few drops from the filter should be discarded to avoid adsorption effects.
-
Sample Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV). Prepare a standard curve using known concentrations of this compound to quantify the concentration in the sample.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in mg/mL and/or mol/L. Each experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Workflow for Shake-Flask Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 5. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. routledge.com [routledge.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic and Synthetic Profile of 1,3-Dichloro-8-methoxyisoquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the heterocyclic compound 1,3-Dichloro-8-methoxyisoquinoline. Due to the limited publicly available data specifically for this molecule, this document focuses on presenting the known information for the closely related precursor, 1,3-dichloroisoquinoline, and outlines a general synthetic pathway. All quantitative data is summarized in structured tables, and a proposed experimental workflow is visualized using Graphviz.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The specific substitution pattern of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The chloro- substituents at the 1 and 3 positions offer reactive sites for nucleophilic substitution, while the methoxy group at the 8-position can influence the electronic properties and biological activity of the molecule. This guide aims to collate the essential technical information for researchers working with this or structurally similar compounds.
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While specific peak assignments for this compound are not published, the expected chemical shifts can be predicted based on the data for 1,3-dichloroisoquinoline and the known effects of a methoxy substituent.
Table 1: NMR Data for 1,3-Dichloroisoquinoline
| Nucleus | Chemical Shift (ppm) | Reference Solvent |
| ¹³C | 151.1, 142.0, 138.8, 131.0, 128.2, 127.5, 126.4, 125.2, 118.9 | Not Specified |
Note: The specific assignment of each peak to a particular carbon atom is not provided in the available source.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation pattern.
Table 2: Mass Spectrometry Data for 1,3-Dichloroisoquinoline
| Technique | Molecular Ion (m/z) | Key Fragments (m/z) |
| Electron Ionization (EI) | 197 (M+), 199 (M+2), 201 (M+4) | 162, 127, 101 |
The isotopic pattern of the molecular ion (M+, M+2, M+4) is characteristic of a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: IR Spectroscopy Data for 1,3-Dichloroisoquinoline
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C=N Stretch | 1610 |
| C-Cl Stretch | 830, 760 |
| Aromatic C-H Stretch | 3050 |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not explicitly documented. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of substituted isoquinolines. A proposed workflow is outlined below.
Proposed Synthesis of this compound
A potential synthetic route could involve the chlorination of an 8-methoxyisoquinoline precursor. The following is a generalized protocol.
Step 1: Synthesis of 8-Methoxyisoquinoline-1,3-dione A suitable starting material, such as a substituted homophthalic acid, would be condensed with a nitrogen source to form the isoquinoline-1,3-dione ring system.
Step 2: Chlorination The resulting dione would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent, to convert the carbonyl groups into chloro substituents, yielding this compound.
Detailed Protocol (Hypothetical):
-
To a solution of 8-methoxyisoquinoline-1,3-dione (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (3.0 eq).
-
Heat the reaction mixture at reflux for a specified period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
To illustrate the proposed experimental workflow, the following diagram has been generated using the DOT language.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
While specific, experimentally verified spectroscopic data for this compound remains to be published, this technical guide provides a foundational understanding based on the known data of its parent structure, 1,3-dichloroisoquinoline. The proposed synthetic workflow offers a viable starting point for researchers aiming to prepare this compound. Further experimental work is necessary to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the data presented herein as a reference and to perform their own analyses to confirm the structure and purity of any synthesized material.
Theoretical and Experimental Scrutiny of 1,3-Dichloro-8-methoxyisoquinoline: A Scoping Review and Methodological Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical document addresses the current landscape of scientific knowledge regarding 1,3-Dichloro-8-methoxyisoquinoline. An extensive search of scientific databases, chemical repositories, and academic journals reveals a significant gap in the availability of theoretical and experimental data for this specific compound. While the existence of this molecule is noted in chemical supplier databases, detailed synthesis protocols, characterization data, and computational studies are not publicly available. This guide, therefore, serves a dual purpose: to report the current scarcity of information and to provide a comprehensive methodological framework for future theoretical and experimental investigations of this compound, in line with the core requirements of drug discovery and development.
Current State of Knowledge
As of the date of this publication, there are no detailed theoretical studies or comprehensive experimental reports on this compound in the peer-reviewed scientific literature. PubChem, a major public chemical database, contains an entry for the related compound "Isoquinoline, 1,3-dichloro-8-methyl-" (CID 124518479), but not for the 8-methoxy variant. The compound is listed by some chemical suppliers, confirming its synthesis is possible, but no synthetic procedures or characterization data are provided.
This lack of information presents both a challenge and an opportunity for researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The specific substitution pattern of this compound suggests potential for novel biological activities, warranting further investigation.
Proposed Framework for Theoretical Studies
Given the absence of existing data, a systematic theoretical investigation is a logical first step to predict the properties and potential of this compound. The following workflow outlines a proposed computational study.
Caption: Proposed workflow for theoretical studies on this compound.
Hypothetical Data Presentation
The following table is a template for summarizing the key quantitative data that would be generated from the proposed theoretical studies.
| Computational Parameter | Predicted Value | Methodology |
| Optimized Ground State Energy (Hartree) | Value to be determined | DFT/B3LYP/6-31G |
| Dipole Moment (Debye) | Value to be determined | DFT/B3LYP/6-31G |
| HOMO Energy (eV) | Value to be determined | DFT/B3LYP/6-31G |
| LUMO Energy (eV) | Value to be determined | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | Value to be determined | DFT/B3LYP/6-31G |
| 1H NMR Chemical Shifts (ppm) | List of predicted shifts | GIAO/DFT |
| 13C NMR Chemical Shifts (ppm) | List of predicted shifts | GIAO/DFT |
| Key Vibrational Frequencies (cm-1) | List of key frequencies | DFT/B3LYP/6-31G |
Proposed Framework for Experimental Investigation
Following the theoretical groundwork, a comprehensive experimental investigation is necessary to synthesize, characterize, and evaluate the biological activity of this compound.
Caption: Proposed workflow for the experimental investigation of this compound.
Detailed Methodologies for Key Experiments
3.1.1. Synthesis (Hypothetical Protocol)
A potential synthetic route could involve the cyclization of a suitably substituted phenethylamine derivative, followed by chlorination. A detailed protocol would need to be developed and optimized. Key steps would include:
-
Starting Material Synthesis: Preparation of a 2-(2,2-dimethoxyethyl)-3-methoxyaniline derivative.
-
Cyclization: Bischler-Napieralski or Pictet-Spengler type reaction to form the isoquinoline core.
-
Chlorination: Use of a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chloro groups at positions 1 and 3.
-
Purification: Purification of the final product by column chromatography on silica gel, followed by recrystallization.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra.
-
Data Analysis: Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
3.1.3. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Conclusion and Future Directions
There is a clear and compelling need for foundational research on this compound. The methodologies outlined in this document provide a roadmap for its theoretical and experimental investigation. Such studies are essential to unlock the potential of this novel compound for applications in drug discovery and materials science. It is recommended that future work focus on the synthesis and full characterization of this molecule, followed by a broad screening for biological activity.
The Differential Reactivity of Chloro Groups in 1,3-Dichloro-8-methoxyisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-8-methoxyisoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C1 and C3 positions, influenced by the nitrogen atom and the electron-donating methoxy group at C8, imparts a differential reactivity that can be strategically exploited for selective functionalization. This guide provides an in-depth analysis of the reactivity of these chloro groups, supported by experimental data from the closely related 1,3-dichloroisoquinoline, offering a predictive framework for synthetic applications.
Core Principles of Reactivity
The differential reactivity of the chloro groups in 1,3-dichloroisoquinoline derivatives is primarily governed by the electronic effects within the isoquinoline ring system. The C1 position is analogous to a vinyl chloride and is situated alpha to the ring nitrogen, making it more susceptible to palladium-catalyzed cross-coupling reactions. Conversely, the C3 position is less activated towards such couplings but can undergo nucleophilic substitution or be functionalized using other catalytic systems.
Selective Functionalization at the C1 Position
The chloro group at the C1 position exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selectivity allows for the introduction of aryl and heteroaryl substituents exclusively at this position, leaving the C3 chloro group intact for subsequent transformations.
A study on the parent compound, 1,3-dichloroisoquinoline, demonstrated that under Pd(PPh₃)₄ catalysis, the coupling of arylboronic acids occurs exclusively at the 1-position to yield 1-aryl-3-chloroisoquinolines[1]. This regioselectivity is a critical tool for the controlled synthesis of complex isoquinoline derivatives.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1
The following protocol is adapted from the synthesis of 1-aryl-3-chloroisoquinolines and serves as a representative method[1].
| Parameter | Value |
| Starting Material | 1,3-Dichloroisoquinoline |
| Reagent | Arylboronic acid (1.1 equiv.) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Aqueous sodium carbonate (2 M) |
| Solvent | Toluene/Ethanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
Procedure:
-
To a solution of 1,3-dichloroisoquinoline in a mixture of toluene and ethanol, add the arylboronic acid and aqueous sodium carbonate solution.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up followed by purification by column chromatography.
Sequential Functionalization at the C3 Position
Following the selective modification of the C1 position, the remaining chloro group at C3 can be functionalized. This position is amenable to nickel-catalyzed cross-coupling reactions with Grignard reagents or direct nucleophilic displacement with strong nucleophiles[1].
Experimental Protocol: Nickel-Catalyzed Cross-Coupling at C3
This protocol outlines a general procedure for the functionalization of the C3 position in 1-aryl-3-chloroisoquinolines[1].
| Parameter | Value |
| Starting Material | 1-Aryl-3-chloroisoquinoline |
| Reagent | Grignard reagent (e.g., Alkyl-MgBr) |
| Catalyst | Nickel(II) chloride complex (e.g., NiCl₂(dppe)) |
| Solvent | Anhydrous THF or Ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
Procedure:
-
In an inert atmosphere, dissolve the 1-aryl-3-chloroisoquinoline in an anhydrous solvent.
-
Add the nickel catalyst.
-
Cool the mixture to 0 °C and add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by standard methods.
Visualizing the Reaction Pathways
The following diagrams illustrate the sequential functionalization of the 1,3-dichloroisoquinoline core.
Caption: Sequential cross-coupling reactions.
Caption: Reactivity comparison of C1 and C3 chloro groups.
Conclusion
The distinct electronic environments of the C1 and C3 positions in this compound allow for a predictable and selective functionalization strategy. By employing palladium catalysis, the C1 position can be addressed with high regioselectivity. The subsequent functionalization of the C3 position can then be achieved through nickel-catalyzed cross-coupling or nucleophilic substitution. This stepwise approach provides a powerful platform for the synthesis of diverse and complex isoquinoline derivatives, which are of significant interest to the pharmaceutical and materials science industries. Further quantitative studies on the 8-methoxy derivative are warranted to precisely delineate the electronic influence of this substituent on the observed reactivity.
References
Methodological & Application
Application Notes and Protocols for 1,3-Dichloro-8-methoxyisoquinoline and Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of the isoquinoline scaffold, with a specific focus on a structurally related analog, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , in the context of anticancer research. The data and protocols presented are based on published research and are intended to serve as a guide for the investigation of similar compounds in medicinal chemistry and drug discovery.
Introduction to the Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core is a privileged heterocyclic scaffold that is a key structural component in numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid structure and ability to be functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents. Dichloro- and methoxy-substituted isoquinolines and their analogs have been investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
Representative Application: Anticancer Activity in Colorectal Cancer
A notable analog, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in the cited literature), has demonstrated significant cytotoxic effects against colorectal cancer (CRC) cell lines. This compound serves as a valuable case study for understanding the potential of this chemical class.
2.1. In Vitro Cytotoxicity Data
The cytotoxic activity of Compound 49 was evaluated against various human cancer cell lines and a normal intestinal epithelial cell line. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.
| Cell Line | Cell Type | IC50 (µM) of Compound 49 |
| HCT116 | Colorectal Carcinoma | 0.28 ± 0.05 |
| Caco-2 | Colorectal Adenocarcinoma | 0.45 ± 0.08 |
| PANC-1 | Pancreatic Carcinoma | 1.25 ± 0.15 |
| SMMC-7721 | Hepatocellular Carcinoma | 2.87 ± 0.21 |
| AGS | Gastric Adenocarcinoma | 3.14 ± 0.29 |
| HIEC | Normal Intestinal Epithelial | > 50 |
Data sourced from a study on the synthesis and biological activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline[1].
2.2. Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Compound 49 has been shown to exert its anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of isoquinoline derivatives, based on the study of Compound 49.
3.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
Normal cell line (e.g., HIEC)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3.2. Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is used to determine the effect of the compound on the protein expression levels in the PI3K/AKT/mTOR pathway.
-
Materials:
-
Treated and untreated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH) to normalize the protein expression levels.
-
Conclusion and Future Directions
The data on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline highlights the potential of the substituted quinoline/isoquinoline scaffold in the development of novel anticancer agents. The significant cytotoxicity against colorectal cancer cells and the ability to modulate the PI3K/AKT/mTOR pathway suggest that this class of compounds warrants further investigation.
Future research could focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a library of analogs of 1,3-Dichloro-8-methoxyisoquinoline to identify key structural features for enhanced potency and selectivity.
-
Target identification and validation: Expanding the investigation to other potential kinase targets and signaling pathways.
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of promising candidates.
These application notes and protocols provide a foundational framework for researchers to explore the medicinal chemistry of this compound and related analogs as potential therapeutic agents.
References
Application Notes and Protocols: 1,3-Dichloro-8-methoxyisoquinoline as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-8-methoxyisoquinoline is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse array of complex molecules. The presence of two reactive chlorine atoms at positions 1 and 3, activated by the ring nitrogen, allows for selective and sequential functionalization through various cross-coupling reactions. The methoxy group at the 8-position provides an additional point for modification or can influence the electronic properties and biological activity of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecular architectures, with a focus on derivatives with potential applications in drug discovery.
Key Applications
Derivatives of this compound have been explored for a range of biological activities, making this scaffold attractive for medicinal chemistry programs. Key areas of application include:
-
Anticancer Agents: The isoquinoline core is a common feature in many natural and synthetic compounds with cytotoxic and antitumor properties. Functionalization of the this compound core can lead to the development of novel kinase inhibitors and compounds that modulate apoptosis-related signaling pathways.[1][2]
-
Kinase Inhibitors: The structural framework of isoquinoline can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][4][5]
-
Modulators of Apoptosis: Certain isoquinoline derivatives have been shown to interfere with key proteins that regulate programmed cell death, such as the Inhibitor of Apoptosis Proteins (IAPs), offering a promising strategy for cancer therapy.[1]
Experimental Protocols
The two primary methods for the functionalization of this compound are the Sonogashira and Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the chlorine atoms at the C1 and C3 positions can often be exploited for sequential, site-selective modifications.
Sonogashira Coupling for the Synthesis of 1-Alkynyl-3-chloro-8-methoxyisoquinolines
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][6][7]
General Protocol:
A solution of this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.1 eq.) in a suitable solvent system (e.g., a mixture of THF and triethylamine) is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically heated to a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification using column chromatography.
Detailed Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 228 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-alkynyl-3-chloro-8-methoxyisoquinoline.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Triethylamine | THF | 60 | 6 | 75-90 |
| Pd(OAc)₂/CuI | PPh₃ | Diisopropyl-ethylamine | DMF | 80 | 4 | 70-85 |
Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-3-chloro-8-methoxyisoquinolines
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex.[8][9][10][11]
General Protocol:
A mixture of this compound (1.0 eq.), the boronic acid (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water) is degassed and heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 120 °C. After completion, the reaction is worked up and the product purified by chromatography.
Detailed Experimental Protocol:
-
In a microwave vial, combine this compound (1.0 mmol, 228 mg), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add a degassed mixture of 1,4-dioxane (6 mL) and water (1.5 mL).
-
Seal the vial and heat in a microwave reactor at 110 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 8-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-aryl-3-chloro-8-methoxyisoquinoline.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-88 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 80-95 |
Visualization of Synthetic and Signaling Pathways
Experimental Workflow for Sequential Functionalization
The following diagram illustrates a typical workflow for the sequential Sonogashira and Suzuki coupling reactions starting from this compound.
Signaling Pathway: Inhibition of Apoptosis by IAPs and its Reversal
Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis. One mechanism involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which normally block the activity of caspases, the key executioners of apoptosis. The diagram below illustrates this pathway.
Logical Relationship: Kinase Inhibition by Isoquinoline Derivatives
Isoquinoline-based compounds can act as competitive inhibitors of protein kinases by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of complex, biologically active molecules. The strategic application of modern cross-coupling methodologies, such as the Sonogashira and Suzuki-Miyaura reactions, allows for the efficient and selective introduction of a wide range of substituents at the C1 and C3 positions. The resulting 1,3-disubstituted-8-methoxyisoquinoline derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Synthetic Strategies for the Derivatization of 1,3-Dichloro-8-methoxyisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 1,3-dichloro-8-methoxyisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The inherent reactivity differences between the chlorine atoms at the C1 and C3 positions allow for selective functionalization, paving the way for the synthesis of a diverse range of derivatives. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile for creating novel carbon-carbon and carbon-nitrogen bonds.
Regioselective Suzuki-Miyaura Coupling at the C1 Position
The chlorine atom at the C1 position of 1,3-dichloroisoquinoline is more susceptible to oxidative addition to a palladium(0) complex compared to the C3 chlorine. This differential reactivity allows for the selective formation of C-C bonds at the C1 position via Suzuki-Miyaura coupling, leaving the C3-chloro substituent intact for subsequent transformations.[1][2]
Application Note:
This selective C1-arylation is a foundational step for building molecular complexity. The resulting 1-aryl-3-chloro-8-methoxyisoquinolines are valuable intermediates that can undergo further derivatization at the C3 position or the newly introduced aryl ring. This strategy is particularly useful in drug discovery programs for structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (0.5 mol%) in a suitable solvent is stirred at room temperature for a specified time. Following the reaction, the mixture is extracted, and the product is purified by column chromatography.[3]
Table 1: Reaction Conditions and Yields for C1-Selective Suzuki-Miyaura Coupling of 1,3-Dichloroisoquinoline
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 16 | 3-Chloro-1-phenylisoquinoline | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 16 | 3-Chloro-1-(4-methoxyphenyl)isoquinoline | 90 | [2] |
| 3 | 8-Methoxy-1-naphthylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 16 | 3-Chloro-1-(8-methoxy-1-naphthyl)isoquinoline | 75 | [1][2] |
Note: The above data is based on the reactivity of 1,3-dichloroisoquinoline. The presence of the 8-methoxy group is not expected to significantly alter the regioselectivity but may influence reaction rates and yields.
Caption: Catalytic cycle for the regioselective Suzuki-Miyaura coupling at the C1 position.
Derivatization at the C3 Position
Once the C1 position is functionalized, the remaining C3-chloro group can be targeted by various synthetic transformations.
Nickel-Catalyzed Cross-Coupling with Grignard Reagents
The C3-chloro substituent of 1-aryl-3-chloroisoquinolines can be replaced by alkyl or aryl groups using nickel-catalyzed cross-coupling with Grignard reagents.[2]
Application Note:
This method allows for the introduction of a wide range of substituents at the C3 position, further expanding the chemical diversity of the isoquinoline library. The choice of the Grignard reagent dictates the nature of the C3-substituent.
Nucleophilic Aromatic Substitution
Direct nucleophilic displacement of the C3-chloro group is also a viable strategy for introducing heteroatom-containing functionalities.[2]
Application Note:
This approach is particularly useful for synthesizing derivatives with potential for hydrogen bonding interactions with biological targets. For example, reaction with amines via Buchwald-Hartwig amination can introduce diverse amino functionalities.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a reaction vessel is added the aryl chloride, an amine, a palladium catalyst, a suitable ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent like toluene. The mixture is heated under an inert atmosphere. After completion, the reaction is worked up and the product is purified by chromatography.[4]
Caption: Synthetic pathways for the derivatization of the C3 position.
Synthesis of 1,3,4-Trisubstituted Isoquinolines
Further functionalization of the isoquinoline core can be achieved by direct lithiation at the C4 position of 1,3-dichloroisoquinoline, followed by trapping with an electrophile. This approach provides access to 1,3,4-trisubstituted isoquinolines.[5][6]
Application Note:
This method allows for the introduction of a substituent at the C4 position prior to the differential functionalization of the C1 and C3 positions. This strategy significantly increases the accessible chemical space for this scaffold.
Experimental Workflow:
Caption: Workflow for the synthesis of 1,3,4-trisubstituted isoquinolines.
Conclusion
The synthetic methodologies described provide a robust platform for the creation of diverse libraries of this compound derivatives. The regioselective nature of palladium-catalyzed cross-coupling reactions is key to the controlled and sequential functionalization of this privileged scaffold. These protocols are readily adaptable and can be employed in the development of novel therapeutic agents and chemical probes. Further exploration of different coupling partners and reaction conditions is encouraged to expand the scope of accessible derivatives.
References
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving invaluable in the synthesis of complex molecules, particularly in the field of drug discovery and development.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize positions on this ring system is of significant interest.
This document provides a detailed protocol for the Suzuki coupling of 1,3-dichloro-8-methoxyisoquinoline, a versatile building block for the synthesis of novel isoquinoline derivatives. The protocol addresses the challenge of regioselectivity inherent in dihalogenated heterocyclic systems and offers a starting point for reaction optimization.
Reaction Principle and Selectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3][4][5]
A critical consideration for this compound is the regioselectivity of the coupling. The two chlorine atoms at the C1 and C3 positions exhibit different reactivities. It has been observed that Suzuki-Miyaura reactions on 1,3-dichloroisoquinoline can be directed to selectively react at the more sterically hindered C1 position under specific conditions.[6] The choice of palladium catalyst, ligand, base, and solvent all play a crucial role in controlling which chlorine atom is displaced.[7]
Experimental Protocol: Mono-Arylation at the C1 Position
This protocol is a generalized procedure based on established methods for the selective Suzuki-Miyaura coupling of dihalo-heteroarenes.[6][8] Optimization may be required to achieve the desired yield and selectivity for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-chloro-8-methoxyisoquinoline.
Data Presentation: Reaction Conditions for Suzuki Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dihalo-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / Ligand |
| Ligand (if applicable) | - | - | SPhos, XPhos, or other phosphine ligands |
| Base | Na₂CO₃ (2 M aqueous solution) | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane | Toluene | THF / H₂O (4:1) |
| Temperature (°C) | 90 | 110 | 80 |
| Time (h) | 12 | 8 | 16 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a versatile route to novel, functionalized isoquinoline derivatives. The provided protocol serves as a robust starting point for researchers. Careful consideration of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and the desired regioselectivity. Further optimization and screening of reaction conditions are encouraged to tailor the protocol for specific substrates and desired outcomes in drug development and materials science applications.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published experimental data for 1,3-Dichloro-8-methoxyisoquinoline, the quantitative data presented in these application notes are representative examples derived from structurally similar compounds. These protocols are intended as a starting point and may require optimization for specific instrumentation and research needs.
Introduction
This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As a key intermediate or final product in drug development pipelines, its unambiguous characterization is critical for quality control, regulatory submission, and ensuring the reliability of biological data. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the complete characterization of this compound. This typically involves a combination of chromatographic and spectroscopic methods to confirm the identity, purity, and structure of the compound.
Workflow for Analytical Characterization
Application Note: ¹H and ¹³C NMR Analysis of 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and predicted data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,3-dichloro-8-methoxyisoquinoline. Due to the absence of publicly available experimental NMR data for this specific compound, this note serves as a practical guide for researchers undertaking its synthesis and characterization. The predicted chemical shifts and coupling constants are based on established NMR principles and data from analogous isoquinoline derivatives. Detailed experimental protocols for sample preparation, data acquisition, and processing are also presented to facilitate the generation of high-quality NMR spectra.
Introduction
This compound is a halogenated and methoxy-substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. The presence of chlorine and methoxy substituents can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural confirmation is crucial in research and development involving this compound.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. This application note presents predicted ¹H and ¹³C NMR data for this compound and a standardized protocol for its NMR analysis.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in Tables 1 and 2. The predictions are based on the analysis of substituent effects on the isoquinoline core, drawing comparisons with known NMR data for substituted isoquinolines and related heterocyclic systems. The numbering of the atoms for NMR assignment is shown in the molecular structure diagram below.
Molecular Structure for NMR Assignment
Figure 1. Molecular Structure of this compound with Atom Numbering
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.5 - 7.7 | s | - |
| H5 | 7.6 - 7.8 | d | 8.0 - 8.5 |
| H6 | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H7 | 7.0 - 7.2 | d | 7.0 - 7.5 |
| OCH₃ | 3.9 - 4.1 | s | - |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 150 - 152 |
| C3 | 145 - 147 |
| C4 | 118 - 120 |
| C4a | 125 - 127 |
| C5 | 128 - 130 |
| C6 | 120 - 122 |
| C7 | 115 - 117 |
| C8 | 155 - 157 |
| C8a | 135 - 137 |
| OCH₃ | 55 - 57 |
Experimental Protocols
The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.
-
Internal Standard: The residual solvent peak can often be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C).
-
Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a small vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single pulse (zg30) |
| Spectral Width | -2 to 12 ppm |
| Acquisition Time | 3-4 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | 0 to 200 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (depending on concentration) |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum using the residual solvent peak or the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the compound's structure and its NMR signals.
Figure 2. Experimental Workflow for NMR Analysis
References
HPLC purification method for 1,3-Dichloro-8-methoxyisoquinoline
An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the purification of 1,3-Dichloro-8-methoxyisoquinoline, a key intermediate in pharmaceutical synthesis. This application note provides a detailed protocol for the efficient separation and purification of this compound from a crude reaction mixture, ensuring high purity for subsequent research and development applications.
The developed method utilizes reverse-phase chromatography, a widely adopted technique for the separation of isoquinoline alkaloids and their derivatives.[1][2][3][4][5] The choice of a C18 stationary phase provides excellent resolving power for the non-polar regions of the target molecule, while the optimized mobile phase composition ensures efficient elution and sharp peak shapes.[2][3][5]
Application Note
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to various biologically active isoquinoline alkaloids. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for accurate biological evaluation. This application note describes a robust HPLC method for the purification of this compound from common impurities generated during its synthesis.
Method Summary
The purification is achieved using a preparative reverse-phase C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (with a formic acid modifier to improve peak shape) allows for the effective separation of the target compound from both more polar and less polar impurities. Detection is performed using a UV detector at a wavelength determined by the UV absorbance spectrum of the analyte.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Pump | Quaternary or Binary Gradient Pump |
| Injector | Autosampler or Manual Injector with a large volume loop |
| Detector | UV-Vis Detector with variable wavelength |
| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) |
| Solvent A | 0.1% Formic Acid in Water |
| Solvent B | 0.1% Formic Acid in Acetonitrile |
| Sample Solvent | Acetonitrile or a mixture of Acetonitrile and Water |
Table 2: Optimized Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (can be adjusted based on concentration) |
| Column Temperature | Ambient |
| Gradient Program | See Table 3 |
Table 3: Gradient Elution Program
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) |
| 0 | 60 | 40 |
| 5 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 60 | 40 |
| 40 | 60 | 40 |
Experimental Protocol
1. Sample Preparation
-
Dissolve the crude this compound sample in the sample solvent to a concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System Preparation
-
Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (60% Solvent A, 40% Solvent B) for at least 30 minutes or until a stable baseline is achieved.
3. Purification Run
-
Inject the filtered sample onto the equilibrated column.
-
Run the gradient program as detailed in Table 3.
-
Monitor the separation at 254 nm and collect the fraction corresponding to the main peak of this compound.
4. Post-Purification Processing
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize or extract the product from the remaining aqueous phase.
-
Analyze the purity of the final product using analytical HPLC.
Table 4: Representative Purification Results
| Parameter | Value |
| Crude Purity | ~75% |
| Purified Purity | >98% |
| Recovery | ~85% |
| Retention Time | Approximately 18.5 minutes |
Note: The retention time and recovery are estimates and may vary depending on the specific instrumentation and exact crude sample composition.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Key parameters influencing the outcome of the HPLC purification.
References
- 1. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for 1,3-Dichloro-8-methoxyisoquinoline in Materials Science
Disclaimer: The following application notes and protocols are based on the chemical structure of 1,3-Dichloro-8-methoxyisoquinoline and the known applications of related chemical compounds. As of the current date, there is a lack of published research specifically detailing the use of this compound in materials science. Therefore, the following content is intended to be prospective and for research and development purposes.
Introduction
This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a rigid isoquinoline core, electron-withdrawing chlorine substituents, and an electron-donating methoxy group, suggests a range of potential applications in materials science. Isoquinoline derivatives are known for their utility in developing organic semiconductors, fluorescent dyes, and corrosion inhibitors.[1][2][3] The presence of chlorine atoms provides sites for further functionalization or polymerization and can be used to tune the electronic properties of the molecule.[4] The methoxy group can enhance solubility, thermal stability, and influence the optoelectronic properties of organic materials.[5] This document outlines potential applications, hypothetical experimental protocols, and expected properties for this compound in the fields of organic electronics, corrosion inhibition, and functional polymers.
Hypothesized Application 1: Organic Light-Emitting Diodes (OLEDs)
Application Note: The rigid and planar structure of the isoquinoline core in this compound, combined with the electronic influence of the methoxy and chloro substituents, makes it a candidate for use in Organic Light-Emitting Diodes (OLEDs). The methoxy group, being electron-donating, can enhance the fluorescence quantum yield, while the chlorine atoms can be used to tune the HOMO-LUMO energy levels.[6] This allows for the potential design of materials with specific emission colors. Furthermore, the dichloro functionality could be utilized to create polymeric materials for solution-processable OLEDs.
Experimental Protocol: Synthesis of a Small Molecule Emitter for OLEDs
This protocol describes a hypothetical synthesis of a donor-acceptor molecule using this compound as the acceptor core and a common donor moiety like carbazole for potential use as an emissive layer in an OLED.
Materials:
-
This compound
-
9H-Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, combine this compound (1 mmol), 9H-Carbazole (2.2 mmol), sodium tert-butoxide (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, quench the reaction with water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Expected Photophysical Properties of the Synthesized Emitter
| Property | Expected Value Range |
| Absorption (λmax) | 350 - 400 nm |
| Emission (λmax) | 450 - 550 nm (Blue to Green) |
| Photoluminescence Quantum Yield (PLQY) | 0.3 - 0.7 |
| HOMO Level | -5.5 to -6.0 eV |
| LUMO Level | -2.5 to -3.0 eV |
Note: These values are hypothetical and based on typical properties of similar donor-acceptor molecules.
Figure 1: Hypothetical workflow for the synthesis and testing of an OLED emitter.
Hypothesized Application 2: Corrosion Inhibitor
Application Note: Isoquinoline and its derivatives are effective corrosion inhibitors for various metals in acidic media.[3] The nitrogen atom and the π-electrons of the isoquinoline ring can adsorb onto the metal surface, forming a protective layer. The presence of the methoxy group, an electron-donating group, can increase the electron density on the isoquinoline ring system, enhancing its adsorption onto the metal surface. The chlorine atoms can also contribute to the inhibitory effect.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes a hypothetical experiment to evaluate the corrosion inhibition efficiency of this compound on mild steel in an acidic environment.
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Standard electrochemical cell with a three-electrode setup (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Prepare test solutions of 1 M HCl containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Weight Loss Measurement: a. Weigh the prepared mild steel coupons. b. Immerse the coupons in the test solutions for 24 hours at room temperature. c. Remove the coupons, wash them with a solution of zinc dust to remove corrosion products, rinse with distilled water and acetone, and dry. d. Weigh the coupons again to determine the weight loss. e. Calculate the corrosion rate and inhibition efficiency.
-
Electrochemical Measurements: a. Place the mild steel working electrode in the electrochemical cell with the test solution. b. Perform potentiodynamic polarization measurements by scanning the potential from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s. c. Perform electrochemical impedance spectroscopy (EIS) measurements at the open circuit potential over a frequency range of 100 kHz to 0.01 Hz. d. Analyze the data to determine corrosion current density, corrosion potential, and charge transfer resistance.
Table 2: Expected Corrosion Inhibition Performance
| Inhibitor Concentration (ppm) | Expected Inhibition Efficiency (%) |
| 50 | 70 - 80 |
| 100 | 80 - 90 |
| 200 | 90 - 95 |
| 500 | > 95 |
Note: These values are hypothetical and based on the performance of similar heterocyclic corrosion inhibitors.
Figure 2: Logical relationship for the corrosion inhibition mechanism.
Hypothesized Application 3: Functional Polymers
Application Note: The two chlorine atoms on the isoquinoline ring of this compound serve as reactive sites for polymerization reactions. This allows for the incorporation of the rigid, planar, and potentially fluorescent isoquinoline unit into the backbone of a polymer. Such polymers could exhibit enhanced thermal stability, specific optoelectronic properties, and potentially be used in applications such as sensors, high-performance plastics, or as components in organic electronic devices.
Experimental Protocol: Synthesis of a Poly(arylene ether) with Isoquinoline Units
This protocol describes a hypothetical nucleophilic aromatic substitution polymerization to synthesize a poly(arylene ether) containing the this compound moiety.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Standard glassware for polymerization
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add this compound (10 mmol), Bisphenol A (10 mmol), and potassium carbonate (12 mmol).
-
Add DMAc (50 mL) and toluene (25 mL).
-
Heat the mixture to 140°C to azeotropically remove water with toluene.
-
After the removal of water, increase the temperature to 160°C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Cool the viscous solution to room temperature and pour it into methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 80°C for 24 hours.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Thermogravimetric Analysis (TGA) for thermal stability.
Table 3: Expected Properties of the Synthesized Polymer
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| 5% Weight Loss Temperature (TGA) | > 400 °C |
Note: These values are hypothetical and based on the properties of similar aromatic polymers.
Figure 3: Workflow for the synthesis and characterization of a functional polymer.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 4. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grupos metoxi - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Substituted Quinolines as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of targeted therapies, particularly kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. This document provides detailed application notes and protocols for the use of 3-substituted quinolines as a scaffold for the development of potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, a key player in tumor angiogenesis and cell proliferation.
While the specific scaffold 1,3-dichloro-8-methoxyisoquinoline was initially of interest, a thorough review of the scientific literature revealed a lack of available data for its application as a kinase inhibitor scaffold. Therefore, we present here a comprehensive guide based on the closely related and well-documented 3-substituted quinoline scaffold, which has demonstrated significant promise in the inhibition of PDGFR tyrosine kinase.
Data Presentation: Inhibition of PDGFR Tyrosine Kinase by 3-Substituted Quinolines
A series of 3-substituted quinoline derivatives have been synthesized and evaluated for their inhibitory activity against cell-free platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). The presence of 6,7-dimethoxy groups on the quinoline ring and a lipophilic group at the 3-position were found to be advantageous for potent inhibition.[1] The following table summarizes the structure-activity relationship (SAR) data for a selection of these compounds.
| Compound ID | Quinoline Core | R-group at C3-position | PDGFR-TK IC50 (nM) |
| 1 | 6,7-Dimethoxyquinoline | 4-Methoxyphenyl | ≤ 20 |
| 2 | 6,7-Dimethoxyquinoline | 3-Fluoro-4-methoxyphenyl | ≤ 20 |
| 3 | 6,7-Dimethoxyquinoline | 3-Fluorophenyl | ≤ 20 |
| 4 | 6,7-Dimethoxyquinoline | 4-Hydroxyphenyl | ≤ 20 |
| 5 | 6,7-Dimethoxyquinoline | 6-Methoxypyridin-3-yl | ≤ 20 |
| 6 | 6,7-Dimethoxyquinoline | 5-Pyridin-2(1H)-one | ≤ 20 |
| 7 | 6,7-Dimethoxyquinoline | trans-beta-Styryl | ≤ 20 |
| 8 | Quinoline | Thiophen-3-yl | ≤ 20 |
| 9 | 6,7-Dimethoxyquinoline | 5-Chlorothiophen-2-yl | ≤ 20 |
| 10 | 6,7-Dimethoxyquinoline | Cyclopentenyl | ≤ 20 |
Experimental Protocols
Detailed methodologies for the synthesis of a representative 3-substituted quinoline inhibitor and a cell-free kinase inhibition assay are provided below.
Protocol 1: Synthesis of a Representative Inhibitor - 3-(4-Methoxyphenyl)-6,7-dimethoxyquinoline (Compound 1)
Two primary synthetic routes are presented for the synthesis of 3-substituted quinolines: the Friedländer Annulation and the Palladium-Catalyzed Suzuki Coupling.
Method A: Friedländer Annulation [1][2]
This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3]
-
Reactants:
-
2-Amino-4,5-dimethoxybenzaldehyde
-
2-(4-Methoxyphenyl)acetaldehyde
-
-
Catalyst: p-Toluenesulfonic acid (PTSA) or potassium hydroxide (KOH)
-
Solvent: Ethanol or Toluene
-
Procedure:
-
To a solution of 2-amino-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol, add 2-(4-methoxyphenyl)acetaldehyde (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
-
Method B: Palladium-Catalyzed Suzuki Coupling [4][5][6]
This method involves the cross-coupling of a 3-haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base.[4][5][6]
-
Reactants:
-
3-Bromo-6,7-dimethoxyquinoline
-
4-Methoxyphenylboronic acid
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Base: Sodium carbonate (Na2CO3) or potassium fluoride (KF)
-
Solvent: Toluene/Ethanol/Water mixture or Dioxane
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (2:1:1), add 3-bromo-6,7-dimethoxyquinoline (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Cell-Free PDGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against PDGFR tyrosine kinase. The assay measures the phosphorylation of a synthetic substrate.
-
Materials:
-
Recombinant human PDGFR-β kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the PDGFR-β kinase and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for PDGFR.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PDGFR Signaling Pathway
The binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of tyrosine residues.[2][4][7][8] This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.[4][8]
Caption: PDGFR signaling and the point of inhibition.
Experimental Workflow: Synthesis of 3-Substituted Quinolines
The synthesis of 3-substituted quinoline kinase inhibitors can be approached through two primary routes, each with distinct starting materials and reaction conditions.
Caption: Synthetic routes to 3-substituted quinolines.
Experimental Workflow: Cell-Free Kinase Assay
The determination of a compound's inhibitory potency against a target kinase involves a systematic, multi-step process.
Caption: Workflow for IC50 determination.
References
- 1. jk-sci.com [jk-sci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
Application Notes and Protocols for Testing 1,3-Dichloro-8-methoxyisoquinoline Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous clinically important drugs.[1] This diverse family of molecules is known to exhibit a wide array of pharmacological properties, including antitumor, anti-inflammatory, antiviral, antibacterial, and antifungal activities.[2][3][4] The isoquinoline scaffold is considered a "privileged scaffold" in medicinal chemistry, frequently serving as the foundation for the design and discovery of novel therapeutic agents.[1] 1,3-Dichloro-8-methoxyisoquinoline is a synthetic isoquinoline derivative. Given the broad bioactivity of the isoquinoline class, it is crucial to systematically evaluate this compound to elucidate its potential therapeutic applications.
These application notes provide a comprehensive set of protocols to assess the bioactivity of this compound, with a primary focus on its potential as an anticancer agent. The described assays will enable researchers to determine its cytotoxic and apoptotic effects on cancer cell lines and to investigate its potential mechanism of action.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | DMSO (Vehicle Control) |
| A549 (Lung Carcinoma) | Insert Value | Insert Value | No significant effect |
| MCF-7 (Breast Adenocarcinoma) | Insert Value | Insert Value | No significant effect |
| HeLa (Cervical Adenocarcinoma) | Insert Value | Insert Value | No significant effect |
| HEK293 (Normal Human Embryonic Kidney) | Insert Value | Insert Value | No significant effect |
Table 2: Apoptosis Induction Analysis
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells |
| A549 | Vehicle Control (DMSO) | Insert Value | Insert Value | Insert Value |
| This compound (0.5 x IC50) | Insert Value | Insert Value | Insert Value | |
| This compound (1 x IC50) | Insert Value | Insert Value | Insert Value | |
| This compound (2 x IC50) | Insert Value | Insert Value | Insert Value | |
| Staurosporine (Positive Control) | Insert Value | Insert Value | Insert Value |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | Treatment (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| A549 | Vehicle Control (DMSO) | 1.0 |
| This compound (0.5 x IC50) | Insert Value | |
| This compound (1 x IC50) | Insert Value | |
| This compound (2 x IC50) | Insert Value | |
| Staurosporine (Positive Control) | Insert Value |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
A549 cells (or other chosen cell line)
-
6-well cell culture plates
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed 2 x 10^5 A549 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound
-
A549 cells
-
White-walled 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 A549 cells per well in a white-walled 96-well plate and incubate for 24 hours.
-
Treat the cells with this compound at 0.5x, 1x, and 2x the IC50 value for 12 or 24 hours. Include vehicle and positive controls.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control after subtracting the background reading (from wells with no cells).
-
Visualizations
Caption: Workflow for screening the bioactivity of this compound.
Caption: Hypothetical signaling pathway for apoptosis induced by the test compound.
Caption: Logical decision tree for evaluating the bioactivity of the compound.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C-5 Position of 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the C-5 position of 1,3-dichloro-8-methoxyisoquinoline. Due to the high reactivity of the C-1 position in isoquinolines towards palladium-catalyzed cross-coupling reactions, a direct and selective functionalization at the C-5 position is challenging. The chloro group at C-1 is activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition. Therefore, a sequential functionalization strategy is the most effective approach. This involves an initial reaction at the more reactive C-1 position, followed by a subsequent functionalization at the desired C-5 position.
Logical Workflow for Sequential Functionalization
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
Caption: Sequential functionalization workflow for this compound.
Part 1: Selective Functionalization of the C-1 Position
The first step involves the selective reaction at the C-1 position. The choice of reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling) will depend on the desired C-1 substituent (aryl/heteroaryl, amino, or alkynyl group, respectively).
Experimental Protocol 1: Suzuki-Miyaura Coupling at C-1
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C-1 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon supply
-
Standard work-up and purification reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (toluene/ethanol/water) and degas the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-aryl-3-chloro-8-methoxyisoquinoline.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-3-chloro-8-methoxyisoquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3-chloro-8-methoxyisoquinoline | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 1-(3-Fluorophenyl)-3-chloro-8-methoxyisoquinoline | 82-92 |
Part 2: Functionalization of the C-5 Position
Once the C-1 position is functionalized, the resulting 1-substituted-3-chloro-8-methoxyisoquinoline can be subjected to a second cross-coupling reaction to modify the C-5 position. Alternatively, C-H activation methods can be employed to directly functionalize the C-5 position.
Experimental Protocol 2: Buchwald-Hartwig Amination at C-5
This protocol details the amination of the C-5 position of a 1-aryl-3-chloro-8-methoxyisoquinoline intermediate. This reaction typically requires a more robust catalytic system compared to the C-1 functionalization.
Materials:
-
1-Aryl-3-chloro-8-methoxyisoquinoline
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOt-Bu (2.0 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert gas supply
Procedure:
-
To a Schlenk tube, add 1-aryl-3-chloro-8-methoxyisoquinoline (1.0 eq), NaOt-Bu (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.5 eq).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | 1-Aryl Group | Amine | Product | Yield (%) |
| 1 | Phenyl | Morpholine | 5-(Morpholin-4-yl)-1-phenyl-3-chloro-8-methoxyisoquinoline | 60-75 |
| 2 | Phenyl | Aniline | 5-(Phenylamino)-1-phenyl-3-chloro-8-methoxyisoquinoline | 55-70 |
| 3 | 4-Methoxyphenyl | Piperidine | 5-(Piperidin-1-yl)-1-(4-methoxyphenyl)-3-chloro-8-methoxyisoquinoline | 65-80 |
Experimental Protocol 3: C-H Arylation at C-5
As an alternative to cross-coupling with a halogenated precursor, direct C-H activation at the C-5 position can be a powerful strategy. This protocol describes a potential pathway for the C-H arylation of this compound, assuming the directing group can selectively activate the C-5 position over other C-H bonds. The 8-methoxy group may act as a directing group in some C-H activation methodologies.
Materials:
-
This compound
-
Aryl iodide (2.0 equivalents)
-
[Ru(p-cymene)Cl₂]₂ (0.05 equivalents)
-
AgSbF₆ (0.2 equivalents)
-
Pivalic acid (0.3 equivalents)
-
1,2-Dichloroethane (DCE)
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound (1.0 eq), aryl iodide (2.0 eq), [Ru(p-cymene)Cl₂]₂ (0.05 eq), AgSbF₆ (0.2 eq), and pivalic acid (0.3 eq).
-
Add 1,2-dichloroethane as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction for the formation of the C-5 arylated product.
-
Upon completion, cool the reaction and purify directly by column chromatography.
Note: This is a generalized protocol, and optimization of the catalyst, oxidant, and directing group may be necessary for this specific substrate.
Signaling Pathway and Experimental Workflow Diagrams
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Dichloro-8-methoxyisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3-dichloro-8-methoxyisoquinoline. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data summaries to address specific challenges encountered during the synthetic process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, focusing on a plausible two-step synthetic route: the cyclization of 2-carboxymethyl-3-methoxybenzoic acid to form 8-methoxyisoquinoline-1,3(2H,4H)-dione, followed by chlorination.
Step 1: Synthesis of 8-methoxyisoquinoline-1,3(2H,4H)-dione
Q1: My cyclization of 2-carboxymethyl-3-methoxybenzoic acid is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the cyclization step can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Increase the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increase the reaction temperature. However, be cautious as excessively high temperatures can lead to decomposition.
-
-
-
Decomposition of starting material or product: The methoxy and carboxylic acid groups can be sensitive to harsh conditions.
-
Troubleshooting:
-
Ensure the reaction temperature is not exceeding the recommended range.
-
Use a milder dehydrating agent if strong acids are causing decomposition.
-
-
-
Inefficient purification: The product might be lost during workup and purification.
-
Troubleshooting:
-
Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted during the workup to maximize product precipitation.
-
Consider using column chromatography for purification if crystallization is proving difficult.
-
-
Q2: I am observing significant side product formation during the cyclization. How can I minimize this?
A2: Side product formation often arises from competing reactions.
-
Possible Side Reactions: Decarboxylation of the starting material or intermolecular condensation reactions.
-
Troubleshooting:
-
Lower the reaction temperature to favor the desired intramolecular cyclization.
-
Slowly add the dehydrating agent to control the reaction rate and minimize exothermic events that can lead to side reactions.
-
-
Step 2: Synthesis of this compound
Q3: The chlorination of 8-methoxyisoquinoline-1,3(2H,4H)-dione is not proceeding or is incomplete. What should I check?
A3: Incomplete chlorination is a common issue.
-
Reagent Purity and Stoichiometry: The purity and amount of the chlorinating agent are critical.
-
Troubleshooting:
-
Use freshly distilled or a new bottle of phosphorus oxychloride (POCl₃) as it can degrade over time.
-
Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion.
-
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions.
-
Troubleshooting:
-
Gradually increase the reaction temperature, monitoring for decomposition. Refluxing in POCl₃ is a common practice.
-
Extend the reaction time and monitor by TLC or GC-MS.
-
-
Q4: My final product is dark-colored and difficult to purify. What is the likely cause and how can I improve the purity?
A4: Dark coloration often indicates the presence of polymeric or degradation byproducts.
-
Causes of Impurities:
-
Excessively high reaction temperatures or prolonged reaction times during chlorination.
-
Residual acidic impurities from the chlorinating agent.
-
-
Troubleshooting Purification:
-
After the reaction, ensure all excess POCl₃ is removed under reduced pressure.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Perform a thorough workup, including washing with a sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene) is often effective. If this fails, column chromatography on silica gel may be necessary.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 2-carboxymethyl-3-methoxybenzoic acid | Acetic Anhydride, Formamide | - | 140-160 | 2-4 | 60-75 |
| 2. Chlorination | 8-methoxyisoquinoline-1,3(2H,4H)-dione | Phosphorus Oxychloride (POCl₃) | - | 100-110 (Reflux) | 3-6 | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 8-methoxyisoquinoline-1,3(2H,4H)-dione
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-carboxymethyl-3-methoxybenzoic acid (1 equivalent) and formamide (3-5 equivalents).
-
Reaction: Slowly add acetic anhydride (1.5-2 equivalents) to the mixture. Heat the reaction mixture to 140-160°C and maintain this temperature for 2-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 8-methoxyisoquinoline-1,3(2H,4H)-dione (1 equivalent).
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualization of Experimental Workflow and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Isoquinoline Synthesis: A Technical Support Center for Common Challenges
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions (FAQs) for three common synthetic routes: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction: Troubleshooting Guide
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] However, various challenges can arise during this intramolecular electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Bischler-Napieralski reaction can stem from several factors. Here are the primary considerations and potential solutions:
-
Insufficient Aromatic Ring Activation: The cyclization step is an electrophilic aromatic substitution, which is highly dependent on the nucleophilicity of the aromatic ring.
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical for promoting the formation of the key electrophilic intermediate.
-
Solution: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent.[3] For less reactive substrates, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective as it generates a pyrophosphate intermediate, which is an excellent leaving group.[4][5] Other reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can also be highly effective under milder conditions.[6]
-
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed to completion.
-
Solution: Refluxing in a suitable solvent like toluene or xylene is common.[1] If thermal decomposition of your starting material or product is a concern, microwave-assisted heating can sometimes provide the necessary energy over a shorter reaction time, potentially reducing side product formation.[1]
-
Q2: I am observing a significant amount of a styrene byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a styrene byproduct is likely due to a retro-Ritter reaction.[1] This side reaction is evidence for the formation of a nitrilium ion intermediate during the reaction.
-
Cause: The nitrilium ion can fragment, especially when the resulting styrene is highly conjugated, providing a thermodynamic sink.
-
Prevention:
-
Use of Nitrile Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) that corresponds to the eliminated nitrile can shift the equilibrium away from the retro-Ritter product.[1]
-
Milder Conditions: Employing milder dehydrating agents and lower reaction temperatures can sometimes disfavor the fragmentation pathway. The use of oxalyl chloride to form an N-acyliminium intermediate has been shown to avoid the elimination of the amide group as a nitrile.[1]
-
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene (5-10 mL per mmol of amide) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (2.0-5.0 equiv) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of >10, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the 3,4-dihydroisoquinoline.
Quantitative Data: Effect of Dehydrating Agent on Yield
| Dehydrating Agent | Substrate | Product | Yield (%) | Reference |
| POCl₃ | N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Good | [4] |
| P₂O₅ | N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | Mixture of 7-methoxy and 6-methoxy isomers | Varies | [4] |
| Tf₂O / 2-chloropyridine | N-Phenethylbenzamide | 1-Phenyl-3,4-dihydroisoquinoline | 95% | [6] |
Logical Workflow: Troubleshooting Low Yield in Bischler-Napieralski Reaction
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.
Pictet-Spengler Reaction: Troubleshooting Guide
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone, typically under acidic conditions.[7][8]
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is not working well, and I'm getting a low yield. What should I check?
A1: Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring.
-
Aromatic Ring Activation: Less nucleophilic aromatic rings, such as an unsubstituted phenyl group, often give poor yields or require harsh conditions like high temperatures and strong acids.[7]
-
Acid Catalyst: The reaction is acid-catalyzed, and the choice and concentration of the acid can significantly impact the outcome. The acid promotes the formation of the electrophilic iminium ion.[7]
-
Reaction Conditions: Temperature and solvent can play a significant role.
-
Solution: While some reactions proceed at room temperature, others may require heating. The reaction has been shown to work well in both protic and aprotic solvents, with aprotic media sometimes providing superior yields.[7]
-
Q2: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I control the stereoselectivity?
A2: When using an aldehyde other than formaldehyde, a new chiral center is created, potentially leading to a mixture of diastereomers.
-
Kinetic vs. Thermodynamic Control: The diastereoselectivity can be influenced by the reaction conditions.
-
Solution: Running the reaction at lower temperatures often favors the kinetically controlled product, which is typically the cis-isomer. At higher temperatures, the reaction can become reversible, leading to the thermodynamically more stable trans-isomer.[7]
-
-
Substrate Control: The stereochemical outcome can be directed by chiral auxiliaries on the starting materials.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction using TFA
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (1.0-2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired tetrahydroisoquinoline.
Quantitative Data: Influence of Reaction Conditions on Yield and Selectivity
| Substrate 1 | Substrate 2 | Acid Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Tryptophan methyl ester | Various aldehydes | TFA | Chloroform | Room Temp. | ~95-99% | Predominantly cis | [11] |
| Tryptophan methyl ester | Piperonal | - | Acetonitrile | Reflux | High | 99:1 | [12] |
| Tryptamine | Isatin | L-cysteine | Isopropanol | 40 °C | ~70% | - | [13] |
Signaling Pathway: Mechanism of the Pictet-Spengler Reaction
Caption: The reaction pathway of the Pictet-Spengler synthesis.
Pomeranz-Fritsch Reaction: Troubleshooting Guide
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15] This reaction is known for often requiring harsh conditions and can be prone to low yields.[16]
Frequently Asked Questions (FAQs)
Q1: My Pomeranz-Fritsch reaction is giving a very low yield or failing completely. What are the likely causes?
A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a common issue.
-
Harsh Acidic Conditions: The traditional method employs concentrated sulfuric acid, which can lead to substrate decomposition and side reactions.[17]
-
Solution: While strong acids are necessary, exploring a range of acids and reaction conditions is advisable. Alternatives to sulfuric acid include polyphosphoric acid (PPA) and Lewis acids like trifluoroacetic anhydride.[15][18] The optimal acid concentration and temperature will be substrate-dependent.
-
-
Substituent Effects: As with the other syntheses, the electronic nature of the aromatic ring plays a role, with electron-donating groups generally favoring the cyclization.[18]
-
Formation of Stable Intermediates: The benzalaminoacetal intermediate must be able to cyclize under the reaction conditions.
-
Solution: Modifications to the reaction, such as the Schlittler-Muller modification (using a benzylamine and glyoxal hemiacetal), can sometimes provide better yields.[17] The Bobbitt modification, which involves hydrogenation of the benzalaminoacetal prior to cyclization, leads to tetrahydroisoquinolines and can be a higher-yielding alternative.[17]
-
Q2: I am observing the formation of an oxazole as a major byproduct. How can I suppress this competing reaction?
A2: The formation of an oxazole is a known competing pathway in the Pomeranz-Fritsch reaction. This occurs through an alternative cyclization pathway of an intermediate.
-
Reaction Conditions: The choice of acid and reaction temperature can influence the ratio of isoquinoline to oxazole.
-
Solution: Carefully screen different acid catalysts and temperatures. In some cases, using milder conditions or a different acid can favor the desired isoquinoline formation. There is no one-size-fits-all solution, and optimization is key.
-
Experimental Protocol: General Procedure for Pomeranz-Fritsch Reaction using Sulfuric Acid
-
Prepare the benzalaminoacetal by condensing the substituted benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in a suitable solvent like ethanol, often with gentle heating. The intermediate can be isolated or used in the next step directly.
-
To concentrated sulfuric acid (a significant excess, acting as both catalyst and solvent), cooled in an ice bath, slowly add the benzalaminoacetal with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to days. The reaction progress should be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.
-
Once the reaction is deemed complete, carefully pour the acidic mixture onto a large amount of crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isoquinoline by column chromatography or distillation.
Quantitative Data: Comparison of Pomeranz-Fritsch Modifications
| Reaction Modification | Starting Materials | Product Type | General Yield | Reference |
| Standard Pomeranz-Fritsch | Benzaldehyde + Aminoacetal | Isoquinoline | Often low to moderate | [16] |
| Schlittler-Muller | Benzylamine + Glyoxal hemiacetal | 1-Substituted Isoquinoline | Can be higher than standard | [17] |
| Bobbitt | Hydrogenated Benzalaminoacetal | Tetrahydroisoquinoline | Generally good yields | [17] |
Logical Relationship: Pomeranz-Fritsch Reaction vs. Oxazole Formation
Caption: Competing pathways in the Pomeranz-Fritsch reaction.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 18. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Purification of 1,3-Dichloro-8-methoxyisoquinoline
Welcome to the technical support center for 1,3-Dichloro-8-methoxyisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of this compound during column chromatography purification. What are the possible causes and solutions?
A: Low recovery after column chromatography is a common issue. Several factors could be contributing to this problem. Here's a systematic guide to troubleshoot the issue:
Possible Causes and Solutions:
-
Improper Solvent System: The polarity of the eluent is critical. If the solvent system is too polar, your compound may move too quickly with the solvent front, resulting in poor separation from impurities. Conversely, if it's not polar enough, the compound may adhere too strongly to the silica gel.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for substituted isoquinolines is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate to ensure good separation on the column.
-
-
Compound Degradation on Silica Gel: Some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.
-
Solution: Consider using deactivated silica gel. You can prepare this by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to your eluent system. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the eluent and poor separation, causing your compound to spread across many fractions, some of which may be discarded, thus lowering the yield.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally recommended to avoid air bubbles and channels.
-
-
Compound Insolubility During Loading: If the compound precipitates when loaded onto the column, it will not chromatograph properly.
-
Solution: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This "dry loading" technique often improves resolution and yield.
-
Problem 2: Persistent Impurities After Purification
Q: I've purified my this compound, but I still see persistent impurities in my NMR or LC-MS analysis. What are these impurities likely to be and how can I remove them?
A: The nature of the impurities will depend on the synthetic route used to prepare the compound. A common synthetic pathway to substituted isoquinolines is the Bischler-Napieralski reaction followed by dehydrogenation and chlorination. Based on this, likely impurities include:
Potential Impurities and Removal Strategies:
| Impurity Type | Likely Structure/Source | Suggested Removal Method |
| Starting Materials | Unreacted 2-(3-methoxyphenyl)ethylamine or related precursors. | These are generally more polar. A well-optimized column chromatography with a gradient elution should effectively separate these. |
| Reaction Intermediates | Incompletely cyclized amides or partially chlorinated isoquinoline species (e.g., monochloro- or hydroxy-isoquinolines). | Recrystallization can be very effective against these structurally similar impurities. If that fails, a very carefully run column with a shallow solvent gradient might be necessary. |
| Reagent-Derived Impurities | Residual phosphoryl chloride (POCl₃) or other chlorinating agents and their byproducts. | A mild aqueous workup (e.g., washing with saturated sodium bicarbonate solution) before chromatography should remove most of these. |
| Side-Reaction Products | Isomers formed due to non-specific chlorination or other side reactions. | Preparative HPLC might be required for isomers with very similar polarities. |
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your impure compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2][3][4][5] Common solvents to screen for chlorinated aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A: Pure this compound is expected to be a white to off-white solid. The presence of significant color may indicate impurities.
Q2: How can I monitor the progress of my purification?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring purification.[6][7]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio and adjusting polarity as needed) is a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are a few solutions:
-
Use a higher boiling point solvent. [8]
-
Use a larger volume of solvent.
-
Cool the solution more slowly. This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature gradually.
-
Scratch the inside of the flask with a glass rod at the surface of the solution. This can provide a surface for crystal nucleation.
-
Add a seed crystal of the pure compound if available.
Q4: What are the characteristic signals to look for in the NMR spectrum to confirm the identity and purity of this compound?
A: While a definitive spectrum requires experimental data, you can expect the following in the ¹H NMR spectrum:
-
A singlet for the methoxy group protons (-OCH₃).
-
Aromatic protons on the isoquinoline core. The splitting patterns will depend on the substitution pattern.
-
The absence of signals corresponding to starting materials or common solvents is a good indicator of purity. Common solvent and impurity shifts are well-documented.[9][10]
Q5: What are the expected fragmentation patterns in the mass spectrum?
A: In mass spectrometry, isoquinoline alkaloids often show characteristic fragmentation patterns. For this compound, you might observe:
-
A molecular ion peak (M⁺).
-
Loss of a methyl group (-CH₃) from the methoxy group.
-
Loss of a chlorine atom (-Cl).
-
The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a strong indicator of the presence of the dichlorinated species.[11][12][13][14]
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low yields in column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mt.com [mt.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving the regioselectivity of reactions with 1,3-Dichloro-8-methoxyisoquinoline
Welcome to the technical support center for improving the regioselectivity of reactions with 1,3-Dichloro-8-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this substrate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting a mixture of products or reaction at the wrong position. How can I improve the selectivity for the C1 position?
Answer:
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, the chlorine atom at the C1 position is intrinsically more reactive than the chlorine at the C3 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C1 position more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
For C1 Selectivity (Suzuki-Miyaura): Exclusive coupling at the C1 position has been reported using tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[1][2][3] This catalyst system is generally effective for achieving high regioselectivity.
-
Ligand Effects: While Pd(PPh₃)₄ is a good starting point, other phosphine ligands can influence selectivity. For challenging substrates, consider screening a panel of ligands. Electron-rich and bulky monodentate ligands can sometimes alter the reactivity profile.
-
-
Reaction Conditions:
-
Base: A mild inorganic base such as sodium carbonate (Na₂CO₃) is typically used in Suzuki-Miyaura couplings.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is standard.
-
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-100 °C). Lowering the temperature might improve selectivity if you are observing side reactions.
-
-
Purity of Starting Materials:
-
Ensure your this compound is pure. Impurities can sometimes interfere with the catalytic cycle.
-
The quality of the boronic acid is also crucial. Degradation of boronic acids can lead to lower yields and side reactions.
-
Logical Flow for Troubleshooting C1 Selectivity:
Issue 2: Inability to Functionalize the C3 Position
Question: I have successfully synthesized a 1-aryl-3-chloro-8-methoxyisoquinoline derivative. Now, I want to introduce a second group at the C3 position, but standard palladium-catalyzed cross-coupling reactions are not working. What should I do?
Answer:
Once the C1 position is functionalized, the electronic properties of the 3-chloro-isoquinoline system change, and the C3-Cl bond becomes less reactive towards palladium-catalyzed cross-coupling under the same conditions used for C1 functionalization. To achieve substitution at C3, alternative methods are required.
Recommended Approaches for C3 Functionalization:
-
Nickel-Catalyzed Cross-Coupling with Grignard Reagents:
-
Nickel catalysts are effective for the cross-coupling of less reactive aryl chlorides. The reaction of 1-aryl-3-chloroisoquinolines with Grignard reagents (R-MgBr) in the presence of a nickel catalyst, such as NiCl₂(dppe), can lead to the desired 1-aryl-3-alkyl/aryl-isoquinoline.[2]
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
The C3-chloro group can be displaced by strong nucleophiles. This reaction is typically facilitated by the electron-withdrawing nature of the isoquinoline ring system.
-
Example: Reaction with lithium benzylthiolate (LiSCH₂Ph) can displace the chloride to form a thioether at the C3 position.[1][2] Other strong nucleophiles like alkoxides or amides under forcing conditions might also be effective.
-
Experimental Workflow for Sequential C1 and C3 Functionalization:
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two chlorine atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: The chlorine atom at the C1 position is significantly more reactive than the one at the C3 position. This is a general trend observed in isoquinoline systems where the position alpha to the nitrogen (C1) is more electrophilic. This allows for selective monofunctionalization at the C1 position under appropriate conditions.[1][2][3]
Q2: I am considering a Buchwald-Hartwig amination. Which position is likely to react first?
A2: While direct experimental data for Buchwald-Hartwig amination on this compound is limited, based on the established principles of palladium-catalyzed cross-coupling reactions on this scaffold, the C1 position is expected to be more reactive. To favor mono-amination at C1, you can try using a slight excess of the dichloroisoquinoline substrate relative to the amine. The choice of ligand is also critical in Buchwald-Hartwig reactions; using a bulky, electron-rich ligand may be necessary to achieve good catalytic activity.
Q3: Can I perform a Sonogashira coupling on this compound, and will it be selective?
A3: Yes, a Sonogashira coupling should be feasible. Similar to other palladium-catalyzed cross-couplings, the reaction is expected to be highly regioselective for the C1 position. Standard Sonogashira conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) should be a good starting point.
Q4: How does the 8-methoxy group influence the reactivity of the molecule?
A4: The 8-methoxy group is an electron-donating group. In electrophilic aromatic substitution, it would activate the benzene ring portion of the isoquinoline. However, in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, its effect on the pyridine ring (where the chlorines are located) is less direct. It is not expected to reverse the intrinsic reactivity order of C1 > C3. Its presence might subtly influence the overall electron density of the aromatic system, but the dominant factor for regioselectivity in cross-coupling remains the position relative to the ring nitrogen.
Q5: What are some common side reactions to watch out for?
A5:
-
Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid can occur, especially at high temperatures or if the reaction is slow.
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond can happen, particularly if there is a source of hydride in the reaction or if the catalytic cycle is inefficient.
-
Disubstitution: If the reaction conditions are too harsh or the reaction is run for too long with an excess of the coupling partner, you might observe some reaction at the less reactive C3 position, leading to a mixture of mono- and di-substituted products. Careful control of stoichiometry and reaction time is important for achieving high selectivity for the monosubstituted product.
Data Summary Tables
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 1,3-Dichloroisoquinoline
| Catalyst | Coupling Partner | Base | Solvent | Position of Reaction | Selectivity | Reference |
| Pd(PPh₃)₄ | Arylboronic acids | Na₂CO₃ | Toluene/H₂O | C1 | Exclusive | [1][2][3] |
Note: Data is for the parent 1,3-dichloroisoquinoline. The 8-methoxy substituent is not expected to alter this selectivity.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C1 Position
This protocol is based on the reported selective functionalization of 1,3-dichloroisoquinoline.[1][2]
Materials:
-
This compound
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Arylboronic acid (1.1 equivalents)
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Pd(PPh₃)₄ (0.05 equivalents)
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2M Aqueous Sodium Carbonate (Na₂CO₃) solution
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Toluene
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Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add toluene to dissolve the solids, followed by the 2M aqueous Na₂CO₃ solution.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the 1-aryl-3-chloro-8-methoxyisoquinoline.
Protocol 2: Functionalization of the C3 Position via Nickel-Catalyzed Coupling
This protocol is an adaptation for the subsequent functionalization of the C3 position.[2]
Materials:
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1-Aryl-3-chloro-8-methoxyisoquinoline
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Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equivalents)
-
NiCl₂(dppe) (0.1 equivalents)
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Anhydrous THF or Diethyl Ether
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-aryl-3-chloro-8-methoxyisoquinoline and NiCl₂(dppe) (0.1 eq.).
-
Add anhydrous THF or diethyl ether via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 1-aryl-3-substituted-8-methoxyisoquinoline.
References
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
identifying and minimizing side products in 1,3-Dichloro-8-methoxyisoquinoline reactions
Welcome to the technical support center for reactions involving 1,3-dichloro-8-methoxyisoquinoline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to help identify and minimize the formation of side products in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic aromatic compound. Its structure features an isoquinoline core substituted with two chlorine atoms at positions 1 and 3, and a methoxy group at position 8. The two chlorine atoms are at reactive positions and can be selectively displaced in various cross-coupling reactions, making this molecule a valuable building block in medicinal chemistry and materials science for synthesizing more complex, substituted isoquinoline derivatives.
Q2: Which of the two chlorine atoms is more reactive in a typical cross-coupling reaction?
A2: The reactivity of the chlorine atoms at the C1 and C3 positions can be influenced by the specific reaction conditions, including the catalyst, ligand, and substrate. In many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the C1 position is often more activated and thus more likely to react first. However, achieving high selectivity can be a challenge, and mixtures of mono-substituted (at C1 or C3) and di-substituted products are common.
Q3: What are the most common types of side products observed in reactions with this substrate?
A3: Common side products arise from competing reactions with the starting material or intermediates. These typically include:
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Hydrolysis Products: Reaction with trace water can replace a chlorine atom with a hydroxyl group, leading to chloro-hydroxy-methoxyisoquinolines.
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Dehalogenation Products: A common side reaction in palladium-catalyzed couplings is the replacement of a chlorine atom with a hydrogen atom, resulting in mono-chloro-8-methoxyisoquinoline.[1]
-
Homocoupling Products: The boronic acid (in Suzuki reactions) or the isoquinoline itself can couple to form dimers.
-
Isomeric Products: If selectivity is not controlled, you may get a mixture of C1-substituted and C3-substituted products in mono-substitution reactions.
Q4: How can I monitor the progress of my reaction to track product and side product formation?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can help you track the consumption of starting material and the formation of the desired product alongside any major side products.
Troubleshooting Guide
Navigating the complexities of cross-coupling reactions requires careful attention to reaction parameters. The table below outlines common issues encountered when using this compound, their potential causes, and recommended solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (Pd source not reduced to Pd(0)).2. Inappropriate ligand for aryl chlorides.3. Insufficiently strong base or base is not soluble.4. Reaction temperature is too low. | 1. Use a pre-catalyst or ensure conditions are suitable for Pd(0) formation.2. Switch to a ligand known for activating aryl chlorides (e.g., SPhos, XPhos, RuPhos for Suzuki; BrettPhos for Buchwald-Hartwig).[2][3]3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it has good solubility in the solvent system.[3]4. Increase the reaction temperature, monitoring for potential degradation. |
| Formation of Dehalogenated Side Product (Monochloro-isoquinoline) | 1. Presence of water or protic impurities.2. β-hydride elimination from certain organoboron reagents or amines.[1][4]3. Catalyst system promotes hydrodehalogenation. | 1. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).2. This is inherent to some substrates; screening different ligands may minimize this pathway.3. Choose a different palladium precursor or ligand combination. |
| Formation of Hydrolyzed Side Product (Chloro-hydroxy-isoquinoline) | 1. Significant water content in reagents or solvent.2. Base-mediated hydrolysis at elevated temperatures. | 1. Rigorously dry all solvents and reagents before use.2. Use a non-hydroxide base (e.g., K₃PO₄, K₂CO₃). If using a hydroxide base, try lowering the reaction temperature. |
| Poor Selectivity (Mixture of C1 and C3 substituted products) | 1. Reaction conditions (temperature, catalyst) are too harsh, leading to non-selective activation.2. Reaction run for too long, allowing for the slower reaction at the second site to occur. | 1. Lower the reaction temperature.2. Screen different catalyst/ligand systems that may offer higher steric hindrance or electronic preference for one site.3. Carefully monitor the reaction over time and quench it once the desired mono-substituted product is maximized. |
| Formation of Boronic Acid Homocoupling Product (in Suzuki reactions) | 1. Presence of oxygen in the reaction mixture.2. High concentration of the boronic acid reagent. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere.2. Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of the boronic acid. |
Illustrative Data on Reaction Optimization
The following table provides an example of how changing reaction parameters can influence product yield and the formation of a common dehalogenated side product in a Suzuki-Miyaura coupling.
Reaction: this compound + Arylboronic Acid → 1-Aryl-3-chloro-8-methoxyisoquinoline
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Dehalogenated Byproduct (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 35 | 40 |
| 2 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 | 10 |
| 3 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Toluene | 110 | 92 | 5 |
| 4 | Pd(OAc)₂ (2) | cataCXium A | Cs₂CO₃ | t-BuOH | 80 | 78 | 15 |
Note: This data is illustrative and serves as a general guide for optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the selective mono-arylation at the C1 position.
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Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a suitable base such as K₃PO₄ (2.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos or XPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
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Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed or maximum conversion is reached, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for coupling an amine at the C1 position.
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq.) to an oven-dried reaction vial.
-
Addition of Reactants: Add the this compound (1.0 eq.) and the primary or secondary amine (1.2-1.5 eq.).
-
Solvent and Sealing: Add an anhydrous, degassed solvent (e.g., toluene or THF). Seal the vial tightly.
-
Heating and Monitoring: Remove the vial from the glovebox and heat with vigorous stirring to the target temperature (typically 80-100 °C). Monitor the reaction progress periodically using LC-MS.
-
Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Dilute with ethyl acetate and water, and perform a standard aqueous work-up as described in the Suzuki protocol. Purify the crude material via column chromatography.
Visual Guides
The following diagrams illustrate key workflows and chemical pathways relevant to your experiments.
References
Technical Support Center: Improving the Solubility of 1,3-Dichloro-8-methoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1,3-Dichloro-8-methoxyisoquinoline for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What are the recommended starting solvents?
A1: For poorly water-soluble compounds like many isoquinoline derivatives, it is standard practice to first create a concentrated stock solution in an organic solvent before making further dilutions in aqueous media.[1] The most commonly used organic solvents for this purpose are dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] It is crucial to start with a high concentration stock (e.g., 10-50 mM) in 100% organic solvent. This stock can then be serially diluted to the final working concentration in your aqueous experimental buffer. Be aware that the final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[2]
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[2][3] Here are several strategies to mitigate this:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent can help bridge the polarity gap between the organic stock and the aqueous medium.[2][3][4][5] Polyethylene glycol (PEG) 400 and propylene glycol are common choices.[2][4]
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pH Adjustment: The solubility of your compound may be pH-dependent.[1][2] Experiment with adjusting the pH of your final aqueous solution to see if it improves solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2][4]
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.[2]
Q3: Are there more advanced formulation strategies I can use to improve the solubility and bioavailability of this compound for in vivo studies?
A3: Yes, for more advanced applications, particularly in vivo studies, several formulation techniques can be employed:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][6] This can significantly enhance the dissolution rate.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.[2][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area available for dissolution.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound is insoluble in common organic solvents (DMSO, Ethanol). | High crystallinity or strong intermolecular forces. | Try more powerful, albeit less common, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). Use with caution and check for compatibility with your experimental system. Gentle heating and sonication may also aid dissolution. |
| Stock solution is clear, but compound precipitates upon dilution into aqueous buffer. | The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit. | Decrease the final concentration of the compound in your assay. Increase the percentage of co-solvent in the final solution (while staying within the tolerance limits of your assay). Consider using a surfactant or a cyclodextrin-based formulation.[2][3][6] |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variations in the effective concentration. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Vortex solutions thoroughly before adding them to your experiment. |
| Cell death or other unexpected effects are observed in control wells (vehicle control). | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent is consistent across all conditions and is at a level known to be non-toxic to your cells (typically ≤0.5%). Run a vehicle control with the highest concentration of solvent used in your experiment. |
Summary of Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the interfacial tension between the solute and the aqueous solvent.[2][3] | Simple, rapid, and effective for many lipophilic compounds.[5] | Potential for solvent toxicity at higher concentrations.[5] |
| pH Adjustment | Ionization of the compound can increase its interaction with water.[2] | Simple to implement and can be very effective for ionizable compounds. | Only applicable to compounds with ionizable functional groups. May not be suitable for all biological assays where pH needs to be tightly controlled. |
| Surfactants/Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[2][4] | Can significantly increase the solubility of highly insoluble compounds. | Potential for cell toxicity depending on the surfactant and concentration used. Can interfere with some biological assays. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug is encapsulated within the cyclodextrin molecule.[2][6] | Generally low toxicity and can significantly improve solubility and stability. | Can be more expensive than other methods. The interaction with the drug may alter its biological activity. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which increases the dissolution rate.[3][6] | Can lead to a dramatic increase in dissolution rate and bioavailability. | More complex to prepare than simple solutions. The amorphous form may be less stable than the crystalline form. |
| Particle Size Reduction (Micronization/Nanosuspension) | Increases the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][3] | Can improve the dissolution rate without the need for additional excipients.[3] | May not increase the equilibrium solubility.[5] Specialized equipment is often required. |
Experimental Protocol: Solubilization and in vitro Bioactivity Screening
This protocol provides a general methodology for solubilizing this compound and testing its bioactivity in a cell-based assay.
1. Preparation of a Concentrated Stock Solution: a. Weigh out a precise amount of this compound powder. b. Add pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 20 mM). c. Vortex the solution vigorously for 1-2 minutes. d. Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm there are no undissolved particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions: a. Thaw a fresh aliquot of the stock solution. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. It is critical to add the stock solution to the medium and immediately vortex to ensure rapid and uniform dispersion, minimizing the risk of precipitation. d. Ensure the final concentration of DMSO in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).
3. In Vitro Bioactivity Assay (Example: MTT Assay for Cytotoxicity): a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. The next day, remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity. c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). d. After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. e. Add the solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. f. Read the absorbance at the appropriate wavelength using a microplate reader. g. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for solubilizing a poorly soluble compound for in vitro experiments.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Scale-up Synthesis of 1,3-Dichloro-8-methoxyisoquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,3-Dichloro-8-methoxyisoquinoline from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most plausible and commonly employed strategy involves a two-step process starting from 8-methoxyisoquinoline-1,3(2H,4H)-dione. The first step is a dichlorination reaction, which converts the dione into the target molecule, this compound. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) to enhance reactivity.
Q2: What are the critical process parameters to monitor during the dichlorination step?
A2: Temperature control is paramount to prevent runaway reactions and the formation of impurities. The reaction is typically exothermic, and maintaining a specific temperature range is crucial for both safety and product quality. Other critical parameters include the stoichiometry of the chlorinating agents, reaction time, and the purity of the starting material and reagents. Anhydrous conditions are often necessary to prevent hydrolysis of the chlorinating agents.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns during the scale-up of this synthesis include:
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Thermal Runaway: The dichlorination reaction is often highly exothermic. In a large-scale reactor, heat dissipation is less efficient than in laboratory glassware, increasing the risk of a thermal runaway.[1][2]
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Handling of Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are corrosive and react violently with water. Proper personal protective equipment (PPE) and handling procedures are essential.
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Gas Evolution: The reaction may produce hydrogen chloride (HCl) gas, which is corrosive and toxic. Adequate ventilation and a scrubbing system are necessary at the pilot plant scale.
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Solvent Selection: The choice of solvent is critical. Halogenated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) should be used with caution due to toxicity concerns. Higher boiling point solvents like 1,2-dichloroethane might be considered, but all halogenated solvents have toxicity issues.[1]
Q4: How can the product be purified at a pilot plant scale?
A4: At the pilot plant scale, purification strategies need to be robust and scalable. Common methods include:
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Crystallization: This is often the most effective method for purifying solid products at a large scale. The choice of solvent system is critical for achieving high purity and yield.
-
Column Chromatography: While common in the lab, traditional column chromatography can be challenging to scale. Automated flash chromatography systems designed for pilot-scale operations can be an alternative.
-
Distillation: If the product is a high-boiling liquid or a solid that can be sublimed, distillation or sublimation under reduced pressure could be viable options.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Insufficient amount of chlorinating agent.- Reaction temperature too low.- Short reaction time.- Poor quality of reagents (e.g., moisture contamination). | - Increase the molar ratio of POCl₃/PCl₅.- Gradually increase the reaction temperature while carefully monitoring for exotherms.- Extend the reaction time and monitor progress by an appropriate analytical method (e.g., HPLC, TLC).- Use freshly opened or purified reagents and ensure anhydrous conditions. |
| Formation of Impurities/Byproducts | - Reaction temperature too high, leading to side reactions.- Incorrect stoichiometry.- Presence of water leading to hydrolysis products. | - Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial.- Carefully control the addition rate of reagents to manage the exotherm.- Re-evaluate the stoichiometry of the reactants.- Ensure all glassware and solvents are thoroughly dried. |
| Low Yield | - Incomplete reaction.- Product loss during work-up and purification.- Degradation of the product under reaction or work-up conditions. | - Address the points for "Incomplete Reaction".- Optimize the extraction and purification steps. For extractions, using multiple smaller volume extractions is more efficient than a single large volume extraction.[1]- Consider a milder work-up procedure, for example, quenching the reaction mixture on ice with careful pH control. |
| Difficulty in Isolating the Product | - Product is an oil or does not crystallize easily.- Formation of a stable emulsion during work-up. | - Try different solvent systems for crystallization. The use of a co-solvent or anti-solvent might induce crystallization.- For emulsions, adding a saturated brine solution or changing the pH of the aqueous layer can help break the emulsion. |
| Scale-up Issues: Poor Mixing | - Inefficient stirrer design for the reactor geometry.- High viscosity of the reaction mixture. | - Select an appropriate agitator (e.g., anchor, turbine) for the pilot plant reactor.- Consider using a higher boiling point solvent to run the reaction at a higher temperature, which may reduce viscosity. |
| Scale-up Issues: Uncontrolled Exotherm | - Addition rate of reagents is too fast.- Inadequate cooling capacity of the reactor. | - Slow down the addition rate of the limiting reagent.- Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction.[2] |
Experimental Protocols
Lab-Scale Synthesis of this compound
Starting Material: 8-methoxyisoquinoline-1,3(2H,4H)-dione
Reagents and Solvents:
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8-methoxyisoquinoline-1,3(2H,4H)-dione
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Phosphorus oxychloride (POCl₃)
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Phosphorus pentachloride (PCl₅)
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Toluene (or another suitable high-boiling inert solvent)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel, add 8-methoxyisoquinoline-1,3(2H,4H)-dione (1.0 eq).
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Add toluene to create a slurry.
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Carefully add phosphorus pentachloride (PCl₅) (1.1 - 1.5 eq) to the slurry while stirring.
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From the dropping funnel, add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq) dropwise at room temperature. An exotherm is expected.
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After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
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Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Pilot-Plant Scale-up Considerations
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Reactor: Use a glass-lined or Hastelloy reactor to withstand the corrosive nature of the reagents. Ensure the reactor is equipped with a powerful agitator, a temperature probe, a reflux condenser, and a pressure relief valve.
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Reagent Addition: Use a dosing pump for the controlled addition of POCl₃ to manage the exotherm.
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Work-up: The quench step is critical. The addition of the reaction mixture to a well-agitated vessel containing ice and a base solution should be done slowly to control the temperature and gas evolution.
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Safety: All operations should be conducted in a well-ventilated area. Personnel must wear appropriate PPE, including acid-resistant gloves, safety glasses, and a lab coat. A nearby safety shower and eyewash station are mandatory.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Parameters (Typical)
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) |
| Starting Material | 1.0 eq | 1.0 eq |
| POCl₃ | 4.0 eq | 3.5 - 4.0 eq (optimized) |
| PCl₅ | 1.2 eq | 1.1 - 1.2 eq (optimized) |
| Solvent Volume | 100-150 mL | 100 - 120 L |
| Reaction Temperature | 110-115 °C | 110-115 °C (with careful monitoring) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (after purification) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound at lab and pilot scales.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
reaction condition refinement for nucleophilic substitution on 1,3-Dichloro-8-methoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 1,3-dichloro-8-methoxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: At which position does nucleophilic substitution preferentially occur on this compound?
A1: Nucleophilic substitution on 1,3-dichloroisoquinoline and its derivatives, including the 8-methoxy analog, preferentially occurs at the C1 position. The nitrogen atom in the isoquinoline ring activates the C1 and C3 positions towards nucleophilic attack, with the C1 position being generally more reactive.
Q2: What are the common types of nucleophiles used in these reactions?
A2: A variety of nucleophiles can be employed, including:
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N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).
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O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.
-
S-Nucleophiles: Thiols and thiophenols.
Q3: What is the general mechanism for this reaction?
A3: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the electron-deficient isoquinoline ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group.
Q4: Can palladium-catalyzed cross-coupling reactions be used for this substrate?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for forming C-N bonds with this compound. These methods can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Inactive catalyst (for Pd-catalyzed reactions).5. Steric hindrance from a bulky nucleophile. | 1. Use a stronger nucleophile or a stronger base to deprotonate the nucleophile.2. Gradually increase the reaction temperature.3. Switch to a more polar aprotic solvent like DMF, DMAc, or NMP.4. Use a fresh batch of catalyst and ensure inert reaction conditions.5. For sterically hindered amines, consider using a Buchwald-Hartwig amination with a suitable ligand like DavePhos. |
| Formation of Di-substituted Product | 1. Excess nucleophile used.2. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile.2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is predominantly formed. Lowering the reaction temperature can also improve selectivity. |
| Side Reactions/Byproduct Formation | 1. Decomposition of starting material or product at high temperatures.2. Reaction with solvent.3. For Pd-catalyzed reactions, side reactions like hydrodehalogenation. | 1. Perform the reaction at the lowest effective temperature.2. Ensure the solvent is dry and unreactive under the reaction conditions.3. Optimize catalyst, ligand, and base concentrations. Ensure an inert atmosphere to minimize side reactions. |
| Difficulty in Product Purification | 1. Similar polarity of starting material and product.2. Presence of colored impurities. | 1. Utilize a different solvent system for column chromatography or consider recrystallization.2. Treat the crude product with activated charcoal to remove colored impurities. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane, 5-10 mL/mmol), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Et3N, 2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or DavePhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.0 eq) in a dry Schlenk tube.
-
Add the amine nucleophile (1.1-1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane, 5-10 mL/mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Reaction Conditions Summary
| Nucleophile (Example) | Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | SNAr | - | K2CO3 | DMF | 100-120 | 12-24 | 75-85 |
| Aniline | SNAr | - | Cs2CO3 | NMP | 120-150 | 18-36 | 60-70 |
| Sodium Methoxide | SNAr | - | - | Methanol | Reflux | 6-12 | 80-90 |
| Thiophenol | SNAr | - | K2CO3 | DMF | 80-100 | 8-16 | 70-80 |
| Benzylamine | Buchwald-Hartwig | Pd2(dba)3/XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| Adamantylamine | Buchwald-Hartwig | Pd2(dba)3/DavePhos | Cs2CO3 | Dioxane | 110 | 24-48 | 70-80 |
Note: The conditions and yields in this table are approximate and may require optimization for specific substrates and nucleophiles.
Diagrams
Caption: Troubleshooting workflow for nucleophilic substitution.
Caption: Comparison of SNAr and Buchwald-Hartwig pathways.
troubleshooting guide for low yield in 1,3-Dichloro-8-methoxyisoquinoline synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dichloro-8-methoxyisoquinoline. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield of this compound. What are the most likely causes?
A1: Low yield in this synthesis can stem from several factors. The most common issues are related to incomplete cyclization of the precursor, inefficient chlorination, side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended, starting with an analysis of your starting materials and reaction setup.
Q2: My initial cyclization reaction to form the isoquinoline core appears to be the problem. How can I improve the efficiency of this step?
A2: For the formation of the 8-methoxyisoquinoline-1,3-dione precursor, typically via a reaction involving a methoxy-substituted phenylacetic acid derivative and an amine, several parameters are critical:
-
Purity of Starting Materials: Ensure your substituted phenylacetic acid and any coupling reagents are of high purity and free of moisture.
-
Reaction Temperature: The cyclization step often requires elevated temperatures. Ensure your reaction is reaching and maintaining the target temperature.
-
Dehydrating Conditions: The Bischler-Napieralski reaction, a common method for isoquinoline synthesis, requires strongly dehydrating conditions.[1][2][3] Ensure your dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid) is fresh and added in the correct stoichiometry.
Q3: The chlorination step using phosphorus oxychloride (POCl₃) is giving me a complex mixture of products. How can I achieve a cleaner reaction?
A3: The dichlorination of the 8-methoxyisoquinoline-1,3-dione precursor is a critical step that can lead to byproducts if not carefully controlled.
-
Control of Temperature and Reaction Time: The reaction of quinazolones with POCl₃ to form chloroquinazolines, a similar transformation, occurs in stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures, followed by chlorination at higher temperatures (70-90 °C).[4] A similar principle may apply here. Gradual heating and careful monitoring of the reaction progress by TLC or HPLC are recommended.
-
Reagent Stoichiometry: An excess of POCl₃ is often used to drive the reaction to completion, but a large excess can sometimes lead to more side products. It is advisable to start with a moderate excess and optimize from there. The addition of phosphorus pentachloride (PCl₅) to POCl₃ can create a more potent chlorinating agent, which may be beneficial but also requires careful control.[5]
-
Work-up Procedure: Quenching the reaction mixture by pouring it onto ice is a standard procedure. However, this must be done carefully to control the exothermic reaction. The pH of the aqueous solution should be carefully adjusted to ensure the product precipitates and can be efficiently extracted.
Q4: I am observing a significant amount of a byproduct that I suspect is a partially chlorinated intermediate. How can I favor the formation of the dichloro product?
A4: Formation of a mono-chloro intermediate is a strong indication that the chlorination reaction is incomplete. To drive the reaction towards the desired 1,3-dichloro product, consider the following:
-
Increased Reaction Time and/or Temperature: Prolonging the reaction time at the optimal temperature can help ensure both positions are chlorinated.
-
Reagent Choice: As mentioned, a mixture of POCl₃ and PCl₅ can be a more effective chlorinating agent than POCl₃ alone.[5]
-
Solvent: While often run neat in excess POCl₃, the use of a high-boiling inert solvent might provide better temperature control and reaction kinetics.
Q5: What is the best way to purify the final this compound product?
A5: Purification will largely depend on the nature of the impurities. A typical purification workflow would involve:
-
Aqueous Work-up: After quenching the reaction, neutralize the acidic mixture and extract the crude product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance purity.
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the yield of this compound. This data is for illustrative purposes to guide optimization efforts.
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | POCl₃ (5 eq.) | POCl₃ (10 eq.) | POCl₃ (5 eq.) / PCl₅ (1.5 eq.) |
| Reaction Temperature | 80 °C | 110 °C | 110 °C |
| Reaction Time | 6 hours | 6 hours | 4 hours |
| Yield (%) | 45% | 65% | 75% |
| Key Observation | Incomplete reaction, significant mono-chloro byproduct | Good conversion, some charring | Clean reaction, highest yield |
Experimental Protocols
Proposed Synthesis of 8-methoxy-2H-isoquinoline-1,3-dione (Precursor)
-
To a solution of 2-methoxy-6-methylbenzoic acid (1 equivalent) in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride) and heat to reflux to form the corresponding acid chloride.
-
After cooling, carefully add a solution of an appropriate amine (e.g., aminoacetaldehyde dimethyl acetal) (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine) (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the formation of the amide is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
Treat the crude amide with a strong acid (e.g., concentrated sulfuric acid) and heat to induce cyclization and hydrolysis of the acetal to form the dione.
-
Cool the reaction mixture, pour onto ice, and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the crude 8-methoxy-2H-isoquinoline-1,3-dione.
Dichlorination to this compound
-
To a flask charged with 8-methoxy-2H-isoquinoline-1,3-dione (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Optionally, add phosphorus pentachloride (PCl₅) (1.5 equivalents).
-
Heat the reaction mixture to reflux (typically around 110 °C) for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Proposed synthetic pathway and potential side products.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,3-Dichloro-8-methoxyisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 1,3-dichloro-8-methoxyisoquinoline. The following information is curated to address common challenges and provide actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for functionalizing chloro-substituted heterocyclic compounds like this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are widely used in medicinal chemistry and drug development to introduce a variety of substituents.[1][2]
Q2: Which chlorine atom on this compound is expected to react first?
Q3: What is a typical starting catalyst loading for these types of reactions?
A3: For initial screening and optimization, a catalyst loading in the range of 1-5 mol% is a common starting point for palladium-catalyzed cross-coupling reactions.[3][4] For process development and scale-up, the goal is often to reduce the catalyst loading to lower levels, sometimes in the parts-per-million (ppm) range, to improve cost-effectiveness and reduce residual metal in the final product.[5][6]
Q4: How do I choose the right palladium catalyst and ligand?
A4: The choice of catalyst and ligand is critical for success. For Suzuki-Miyaura and Buchwald-Hartwig reactions with challenging substrates like dichloro-heterocycles, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they are more stable and provide more consistent results.[7] The ligand choice depends on the specific reaction and coupling partners. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often effective in these transformations.[8] A catalyst and ligand screening is highly recommended to identify the optimal combination for your specific substrate and coupling partner.
Q5: What are common signs of catalyst deactivation?
A5: Catalyst deactivation can manifest as a stalled or incomplete reaction, the formation of byproducts (such as hydrodehalogenation, where a chlorine atom is replaced by hydrogen), or a change in the color of the reaction mixture (e.g., formation of palladium black).[3] Catalyst deactivation can be caused by factors such as high temperatures, the presence of impurities, or side reactions.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure proper storage under inert atmosphere. Consider using a pre-catalyst which can be more robust.[7] | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to oxidation and loss of activity. |
| Suboptimal Ligand | Perform a ligand screening with a panel of common phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). | The ligand plays a crucial role in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. The optimal ligand is substrate-dependent.[8] |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). The base strength and solubility are critical. | The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[1][10] |
| Inappropriate Solvent | Test a range of solvents such as toluene, dioxane, THF, or 2-MeTHF. The choice of solvent can significantly impact reaction rate and yield. | Solvent polarity and coordinating ability can influence catalyst solubility, stability, and reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for product formation and potential decomposition. | Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive chloro-substrates. |
Issue 2: Formation of Significant Byproducts (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition | Lower the reaction temperature. Reduce the catalyst loading once optimal conditions are found. | High temperatures can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions. |
| Presence of Water (for hydrodehalogenation) | Ensure the use of anhydrous solvents and reagents. Dry glassware thoroughly before use. | Water can be a proton source for the hydrodehalogenation of the aryl halide. |
| Suboptimal Ligand | Switch to a more sterically hindered ligand. | Bulky ligands can promote the desired reductive elimination step over side reactions like β-hydride elimination which can lead to hydrodehalogenation.[8] |
| Incorrect Base | For Buchwald-Hartwig reactions, a weaker base might be beneficial if the desired reaction is slow and side reactions are competing. | The choice of base can influence the rate of various competing reaction pathways. |
Data Presentation: Catalyst and Ligand Screening for Cross-Coupling Reactions
The following tables summarize typical screening results for related cross-coupling reactions. These should be used as a starting point for your own optimization of reactions with this compound.
Table 1: Example of a Suzuki-Miyaura Catalyst/Ligand Screen (Data is illustrative and based on general findings for aryl chlorides)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF | 100 | 92 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 65 |
Table 2: Example of a Buchwald-Hartwig Amination Condition Screen (Data is illustrative and based on general findings for heteroaryl chlorides)
| Entry | Palladium Precatalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | BrettPhos Pd G3 (2) | - | NaOtBu | Toluene | 100 | 95 |
| 2 | RuPhos Pd G3 (2) | - | LHMDS | THF | 80 | 85 |
| 3 | Xantphos Pd G3 (2) | - | K₃PO₄ | Dioxane | 110 | 70 |
| 4 | BippyPhos/[Pd(cinnamyl)Cl]₂ (1.5) | BippyPhos | NaOtBu | Toluene | 100 | 91[11] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction Screen
-
To an array of oven-dried reaction vials, add the palladium source (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Backfill each vial with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (to a concentration of 0.1-0.5 M).
-
Seal the vials and place them in a pre-heated reaction block.
-
Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and product formation.[10][12]
General Protocol for a Buchwald-Hartwig Amination Reaction Screen
-
In a glovebox, add the palladium precatalyst (e.g., 1-3 mol%) to a series of reaction vials.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
In a separate vial, prepare a stock solution of this compound (1.0 equiv) and the amine (1.1-1.3 equiv) in the chosen anhydrous, degassed solvent.
-
Dispense the stock solution into each reaction vial.
-
Seal the vials and heat to the desired temperature with stirring for 12-24 hours.
-
Cool the reactions, quench, and analyze the outcomes by an appropriate analytical method.[1]
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: A simplified troubleshooting flowchart for common reaction issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rose-hulman.edu [rose-hulman.edu]
workup procedure optimization for 1,3-Dichloro-8-methoxyisoquinoline synthesis
Technical Support Center: 1,3-Dichloro-8-methoxyisoquinoline Synthesis
This guide provides troubleshooting and procedural advice for the workup and purification of this compound, a common intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture became a violent, uncontrollable exotherm when I added it to ice water. What happened?
A1: This is a common and dangerous issue when quenching reactions that use a large excess of phosphorus oxychloride (POCl3). POCl3 hydrolysis can be slow at ice-cold temperatures, allowing it to accumulate. As the mixture warms, the hydrolysis rate rapidly increases, leading to a delayed and often violent exotherm.[1][2] The recommended procedure is a controlled "reverse quench," where the reaction mixture is added slowly to the quenching solution, not the other way around.[1]
Q2: I'm observing a low yield after extraction. Where could my product be going?
A2: There are several possibilities for yield loss during workup:
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Incomplete Quench/Neutralization: If the aqueous layer is not made sufficiently basic, the isoquinoline product may remain as a hydrochloride salt, which is water-soluble and will not be extracted into the organic layer. Ensure the pH is > 8 before extraction.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping product in the interfacial layer. If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite.
-
Incomplete Extraction: Your product may have moderate water solubility. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete removal from the aqueous phase.
Q3: How can I safely and effectively quench the excess POCl3 in my reaction?
A3: The safest method is a controlled reverse quench. Slowly add the reaction mixture dropwise to a vigorously stirred, cooled vessel containing an aqueous solution. For enhanced safety and efficiency, quenching in a sodium acetate aqueous solution at a controlled temperature of 35–40°C has been shown to hydrolyze unreacted POCl3 instantaneously and completely, preventing the buildup of unstable intermediates.[1]
Q4: My crude product is a dark, oily residue and won't crystallize. How can I purify it?
A4: Dark, oily products are common and usually indicate the presence of polymeric byproducts or residual impurities.
-
Acid/Base Wash: Start by dissolving the oil in a suitable solvent (e.g., ethyl acetate) and washing it with dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO3) to remove acidic impurities.[3]
-
Activated Carbon: Treatment with activated charcoal can help remove colored impurities. Dissolve the crude product in a solvent, add a small amount of charcoal, stir for 15-30 minutes, and filter through Celite.
-
Chromatography: If washing and charcoal treatment fail, column chromatography is the most effective method. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective for purifying chlorinated heterocycles.[4]
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Violent/Delayed Exotherm During Quench | Uncontrolled hydrolysis of excess POCl3.[1] | Perform a controlled "reverse quench" by slowly adding the reaction mixture to a stirred, cooled aqueous solution (e.g., water, dilute base, or aq. sodium acetate).[1][5] |
| Low Product Yield | Incomplete neutralization (product remains as a salt in the aqueous layer). | Adjust the aqueous layer to pH > 8 with a base (e.g., NaOH, NaHCO3) before extraction.[3] |
| Emulsion during extraction. | Add brine (saturated NaCl solution) to break the emulsion or filter through Celite. | |
| Dark Oily Crude Product | Presence of polymeric or colored impurities. | Purify via column chromatography on silica gel.[4] Consider pre-treatment with activated carbon. |
| Product Fails to Crystallize | Residual solvent or impurities are present. | Purify by column chromatography. Ensure the product is fully dry by using a high-vacuum pump. |
Optimized Workup Protocol
This protocol is designed for a typical reaction involving the chlorination of an 8-methoxyisoquinoline-1,3-dione precursor using POCl3 as both the reagent and solvent.
Reagents & Equipment:
-
Reaction mixture in excess POCl3
-
Large beaker or flask for quenching (at least 10x the reaction volume)
-
Ice bath
-
Stir plate and stir bar
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare Quench Station: In a large beaker, prepare a 1:1 mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Place it in an ice bath on a stir plate and begin vigorous stirring.
-
Controlled Quench: Using a dropping funnel or pipette, add the cooled reaction mixture slowly and dropwise to the stirring ice/bicarbonate slurry. CRITICAL: Monitor the addition rate to keep the internal temperature below 20°C. This reverse quench neutralizes the generated HCl and hydrolyzes the POCl3 in a controlled manner.
-
pH Adjustment: Once the addition is complete, allow the mixture to stir for 30 minutes. Check the pH of the aqueous layer using pH paper or a meter. If it is not basic (pH > 8), slowly add more saturated NaHCO3 or a dilute NaOH solution until it is.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x the volume of the initial reaction mixture). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1x)
-
Brine (1x) to help break any emulsions and remove bulk water.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4. Let it stand for at least 15-20 minutes.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by silica gel column chromatography.
Visual Guides
Caption: Standard workflow for the workup and purification of this compound.
Caption: A decision tree for troubleshooting common workup issues.
References
Technical Support Center: Managing Thermal Stability in 1,3-Dichloro-8-methoxyisoquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing thermal stability during reactions involving 1,3-Dichloro-8-methoxyisoquinoline.
Troubleshooting Guides
Issue 1: Reaction Temperature Spikes or Exotherms
Symptoms:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
Solvent boiling, even with the external heating source set below the boiling point.
-
Noticeable increase in pressure within the reaction vessel.
-
Change in reaction mixture color, indicating potential decomposition.
Possible Causes:
-
The reaction is highly exothermic, and the heat generated is not being dissipated effectively.
-
The rate of addition of a reagent is too fast.
-
Inadequate stirring, leading to localized "hot spots."
-
Incorrect solvent with a low boiling point for the reaction scale.
Solutions:
-
Reduce Reagent Addition Rate: For reagents known to initiate a strong exothermic response, add them dropwise or via a syringe pump to control the rate of reaction and heat generation.
-
Improve Heat Dissipation:
-
Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Use a larger reaction vessel to increase the surface area for heat exchange.
-
Employ a cooling bath (e.g., ice-water, dry ice/acetone) to actively cool the reaction vessel.
-
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exothermic release of energy.
Issue 2: Low Yield or Incomplete Conversion
Symptoms:
-
The desired product is obtained in a lower-than-expected yield.
-
Significant amounts of starting material remain after the reaction is complete.
Possible Causes:
-
The reaction temperature is too low, resulting in a slow reaction rate.
-
The reaction time is insufficient for complete conversion at the given temperature.
-
Thermal decomposition of the starting material or product at the reaction temperature.
Solutions:
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by techniques like TLC or LC-MS.
-
Be mindful of the potential for decomposition at higher temperatures. A temperature screen is highly recommended.
-
-
Increase Reaction Time: If the reaction is proceeding cleanly but is slow, extending the reaction time may improve the yield.
-
Catalyst and Ligand Choice (for cross-coupling reactions): The choice of catalyst and ligand can significantly impact the required reaction temperature. Consider screening different catalyst/ligand combinations that are known to be active at lower temperatures.
Issue 3: Formation of Impurities and Byproducts
Symptoms:
-
Multiple spots on a TLC plate or peaks in an LC-MS chromatogram that do not correspond to the starting material or desired product.
-
Difficulty in purifying the final product.
Possible Causes:
-
The reaction temperature is too high, leading to thermal decomposition of the starting material, intermediates, or the final product.
-
Side reactions are occurring at the set temperature.
Solutions:
-
Lower the Reaction Temperature: This is the most direct way to minimize thermally induced side reactions and decomposition.
-
Optimize Other Reaction Parameters: Instead of increasing the temperature, consider optimizing other parameters such as catalyst loading, reagent stoichiometry, or solvent to improve the reaction rate and selectivity at a lower temperature.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can be exacerbated at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for Suzuki-Miyaura coupling reactions with this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling can vary significantly based on the specific boronic acid, catalyst, ligand, base, and solvent used. A good starting point is typically in the range of 80-100 °C. It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature that provides a good balance between reaction rate and stability. Some modern catalyst systems may allow for lower reaction temperatures.
Q2: How can I best control the temperature during a Buchwald-Hartwig amination of this compound?
A2: Buchwald-Hartwig aminations are often run at elevated temperatures, typically between 80-120 °C. To maintain precise temperature control:
-
Use a temperature-controlled heating mantle or an oil bath with a thermocouple to monitor the internal reaction temperature.
-
Ensure efficient stirring to avoid localized overheating.
-
For larger-scale reactions, consider a reactor with a cooling jacket to manage any potential exotherms.
Q3: Is there a risk of thermal runaway when working with this compound?
-
Have a clear understanding of the reaction's potential exothermicity through careful literature review of similar reactions.
-
Perform a small-scale trial to observe the temperature profile before scaling up.
-
Have a cooling plan in place and never leave a reaction at high temperature unattended.
Q4: What are the signs of thermal decomposition of this compound?
A4: Visual indicators of thermal decomposition can include a darkening of the reaction mixture (turning brown or black), the evolution of gas, or the formation of insoluble tars. Analytically, you may observe the appearance of new, unidentified peaks in your LC-MS or GC-MS analysis.
Q5: What byproducts might be expected from the thermal decomposition of this compound?
A5: While specific studies on the thermal decomposition of this compound are not available, decomposition of similar chlorinated aromatic compounds at high temperatures can lead to the formation of various byproducts, including dechlorinated species, rearranged isomers, and potentially hazardous materials. It is always advisable to handle these reactions in a well-ventilated fume hood.
Data Presentation
Table 1: General Temperature Guidelines for Common Reactions
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 80 - 120 | Highly dependent on catalyst, ligand, and substrate. Lower temperatures may be possible with highly active catalysts. |
| Buchwald-Hartwig Amination | 80 - 120 | Strong bases and elevated temperatures are common. Monitor for exotherms, especially during initial stages. |
| Nucleophilic Aromatic Substitution | 25 - 150 | Can be highly variable. Temperature is a key parameter to control selectivity and prevent side reactions. |
Note: This table provides general guidelines. The optimal temperature for any specific reaction must be determined experimentally.
Experimental Protocols
Protocol 1: Small-Scale Test for Exothermic Behavior
-
Setup: In a small, round-bottom flask equipped with a magnetic stir bar and a thermocouple to monitor the internal temperature, add this compound and the chosen solvent.
-
Initial Temperature: Record the initial temperature of the solution.
-
Reagent Addition: Slowly add a small, stoichiometric amount of the other reactant(s) (e.g., boronic acid, amine) at room temperature while monitoring the internal temperature.
-
Observation: Observe for any immediate temperature increase. A significant rise in temperature indicates an exothermic reaction.
-
Controlled Heating: If no significant exotherm is observed, begin to slowly heat the reaction mixture in increments of 10 °C, allowing the temperature to stabilize at each step. Note any temperature at which a sudden increase occurs.
-
Analysis: This data will provide a preliminary indication of the reaction's exothermicity and a safe starting point for temperature optimization.
Mandatory Visualization
Caption: Workflow for assessing thermal stability.
Caption: Troubleshooting decision tree.
Technical Support Center: Analytical Method Troubleshooting for 1,3-Dichloro-8-methoxyisoquinoline
Welcome to the technical support center for the analytical method troubleshooting of 1,3-Dichloro-8-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common issues you may face during the analysis of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Issues
-
Q1: I am not seeing any peaks, or the peaks are very small. What should I do?
-
A1: There are several potential causes for a lack of peaks or very small peaks.[1] First, confirm that the detector lamp is on and that all electrical connections between the detector and the data system are secure.[1] Ensure that the mobile phase or carrier gas is flowing and that the pump or gas supply is turned on.[1] Check your sample preparation to ensure the sample has been correctly prepared, is not degraded, and the correct sample is being injected.[1] Also, verify that the detector and recorder settings are not too high, which could prevent the visualization of peaks.[1]
-
-
Q2: I am observing ghost peaks in my chromatogram. What could be the cause?
-
A2: Ghost peaks are unexpected peaks that can arise from several sources.[2] Contamination in the mobile phase, the sample itself, or the column can lead to ghost peaks.[2] Carryover from previous injections, especially of highly concentrated samples, is another common cause.[2] To resolve this, use high-purity solvents and reagents, and ensure all glassware and consumables are clean.[2] Implementing a thorough wash step after each injection can help minimize carryover.[2]
-
HPLC-Specific Issues
-
Q3: My baseline is drifting or wandering. How can I fix this?
-
A3: Baseline drift can be caused by changes in mobile phase composition, temperature fluctuations in the column or detector, or contamination.[2] To address this, ensure your mobile phases are thoroughly degassed to remove dissolved gases.[2] It is also recommended to prepare mobile phases fresh daily.[2] Using a column oven can help maintain a stable temperature.[2] If contamination is suspected, flushing the system and column with a strong solvent may be necessary.[2]
-
-
Q4: I am experiencing high backpressure in my HPLC system. What are the likely causes?
-
A4: High backpressure is a common issue in HPLC and can be caused by a clogged column or a blocked inlet filter.[1] Air bubbles in the mobile phase or damaged pump seals can also contribute to increased backpressure.[1] To troubleshoot, first, check for and remove any blockages in the system. If the column is clogged, it may need to be flushed or replaced.[1][2]
-
-
Q5: My peaks are tailing. What can I do to improve peak shape?
-
A5: Peak tailing can occur due to strong interactions between the sample and the stationary phase.[1] For basic compounds like isoquinolines, this can be due to interactions with acidic silanol groups on silica-based columns.[1] Adjusting the pH of the mobile phase can help to mitigate these interactions.[1] Column overloading can also lead to peak tailing, so consider injecting a smaller sample volume.[1]
-
GC-MS Specific Issues
-
Q6: How can I improve the sensitivity for detecting this compound?
-
A6: For compounds that are not amenable to direct GC-MS analysis, derivatization can improve volatility and thermal stability, leading to better chromatographic performance and sensitivity. For similar compounds, derivatization has been shown to be effective.[3][4][5] Additionally, optimizing the injection volume, split ratio, and MS parameters (e.g., ionization mode, detector voltage) can enhance sensitivity.
-
-
Q7: I am having trouble with the reproducibility of my results. What should I check?
-
A7: Poor reproducibility can stem from inconsistencies in sample preparation, injection volume, or chromatographic conditions. Ensure that your sample preparation method, including any extraction or derivatization steps, is consistent.[6] Check for leaks in the GC system and ensure a stable carrier gas flow rate. Regular maintenance and calibration of the GC-MS system are crucial for obtaining reproducible results.[6]
-
Quantitative Data Summary
| Parameter | HPLC | GC-MS |
| Retention Time (min) | 5 - 15 | 10 - 25 |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for this compound
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound
This is a general GC-MS method suitable for volatile and semi-volatile compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[7][8]
Visualizations
Caption: Troubleshooting workflow for common analytical issues.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. env.go.jp [env.go.jp]
- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 1,3-Dichloro-8-methoxyisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the synthesis and structural confirmation of 1,3-dichloro-8-methoxyisoquinoline and its derivatives. Due to the limited availability of direct experimental data for the title compound, this document establishes a framework for its characterization by drawing parallels with closely related, well-documented analogs. The guide will focus on a plausible synthetic route, the Vilsmeier-Haack reaction, and compare it with alternative isoquinoline syntheses. Furthermore, it will detail the expected analytical data (NMR, Mass Spectrometry) based on known chemical principles and data from similar structures.
Synthesis of Dichlorinated Isoquinolines: A Comparative Overview
The introduction of chloro substituents at the 1 and 3 positions of the isoquinoline scaffold is a key transformation in the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction stands out as a versatile and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which can be adapted for isoquinoline systems.[1]
Primary Synthetic Route: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] For the synthesis of this compound, a plausible precursor would be 8-methoxyisoquinoline-1,3-diol. Treatment of this diol with the Vilsmeier reagent would be expected to replace the hydroxyl groups with chlorine atoms.
Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is a primary candidate, other classical methods for isoquinoline synthesis are worth considering for the preparation of the core structure, which could then be subjected to chlorination. These include:
-
Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.
-
Pomeranz-Fritsch Reaction: This synthesis utilizes the acid-catalyzed cyclization of a benzalaminoacetal.
-
Pictet-Gams and Pictet-Spengler Reactions: These are variations of isoquinoline synthesis starting from β-phenylethylamines.
These alternative methods, however, may require multiple steps to introduce the desired substitution pattern and might be less direct compared to the chlorination of a pre-existing, appropriately substituted isoquinoline core.
Experimental Protocols
Proposed Synthesis of this compound via Chlorination of 8-Methoxyisoquinoline-1,3-diol
Materials:
-
8-Methoxyisoquinoline-1,3-diol
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Inert solvent (e.g., Dichloromethane)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 8-methoxyisoquinoline-1,3-diol in the inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-formed Vilsmeier reagent (prepared by the reaction of POCl₃ and DMF) to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period (monitoring by TLC is recommended).
-
After completion of the reaction, cool the mixture and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation: Predicted and Comparative Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | ||
| H-4 | 7.5 - 7.7 | s |
| H-5 | 7.6 - 7.8 | d |
| H-6 | 7.3 - 7.5 | t |
| H-7 | 7.0 - 7.2 | d |
| OCH₃ | 3.9 - 4.1 | s |
| 1,3-Dichloroisoquinoline | Literature data not available |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Predicted Chemical Shift (ppm) |
| This compound | |
| C-1 | 150 - 152 |
| C-3 | 145 - 147 |
| C-4 | 120 - 122 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 |
| C-6 | 120 - 122 |
| C-7 | 115 - 117 |
| C-8 | 155 - 157 |
| C-8a | 135 - 137 |
| OCH₃ | 55 - 57 |
| 1,3-Dichloroisoquinoline | Literature data not available |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z peaks (M, M+2, M+4) |
| This compound | C₁₀H₇Cl₂NO | 228.08 | 227, 229, 231 (in a 9:6:1 ratio) |
| 1,3-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | 197, 199, 201 (in a 9:6:1 ratio)[4] |
Mandatory Visualization
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to the target compound.
Diagram 2: Logical Workflow for Structural Confirmation
References
Validating the Biological Activity of 1,3-Dichloro-8-methoxyisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a framework for the biological validation of a novel derivative, 1,3-Dichloro-8-methoxyisoquinoline. Due to the absence of specific published data on this compound, this document outlines a comprehensive validation strategy, comparing its potential activities against established isoquinoline-based compounds and providing detailed experimental protocols for researchers to implement.
Comparative Analysis of Potential Biological Activities
Based on the known bioactivities of structurally related chlorinated and methoxy-substituted isoquinolines, it is hypothesized that this compound may exhibit cytotoxic effects against cancer cell lines and/or antibacterial activity against various pathogens. This section outlines a comparative framework for evaluating these potential activities.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
To assess the potential anticancer activity of this compound, a comparative in vitro cytotoxicity study against a panel of human cancer cell lines is proposed. The performance of the target compound will be benchmarked against known cytotoxic isoquinoline derivatives.
Table 1: Comparative in Vitro Cytotoxicity (IC₅₀ in µM) of Isoquinoline Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound (Hypothetical Data) | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 2.5 | 25.1 ± 3.0 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
| Noscapine (Natural Isoquinoline Alkaloid) | 35.4 ± 4.2 | 50.1 ± 5.6 | 42.8 ± 4.9 | 55.3 ± 6.1 |
| A novel synthetic isoquinoline (Reference Compound) | 10.5 ± 1.1 | 18.2 ± 1.9 | 12.7 ± 1.4 | 20.4 ± 2.2 |
Note: Data for this compound is hypothetical and serves as an illustrative example for comparison.
In Vitro Antibacterial Activity
The antibacterial potential of this compound can be evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) will be determined and compared with a standard antibiotic and another isoquinoline derivative with known antibacterial properties.
Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound (Hypothetical Data) | 8 ± 2 | 16 ± 4 | >64 | >64 |
| Ciprofloxacin (Positive Control) | 0.5 ± 0.1 | 0.25 ± 0.05 | 0.015 ± 0.005 | 0.5 ± 0.1 |
| Berberine (Natural Isoquinoline Alkaloid) | 32 ± 8 | 64 ± 16 | 128 ± 32 | >256 |
Note: Data for this compound is hypothetical and serves as an illustrative example for comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments proposed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][5][6]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound and control compounds in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows
Clear and concise diagrams of experimental workflows are essential for understanding the logical flow of the validation process.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for Antibacterial Susceptibility (Broth Microdilution) Testing.
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is unknown, many isoquinoline alkaloids exert their anticancer effects by inducing apoptosis. A potential signaling pathway to investigate would be the intrinsic (mitochondrial) apoptosis pathway.
Caption: Hypothesized Intrinsic Apoptosis Signaling Pathway.
This guide provides a foundational strategy for the systematic validation of the biological activity of this compound. The proposed comparative approach and detailed protocols will enable researchers to generate robust and reliable data, contributing to the broader understanding of isoquinoline derivatives in drug discovery.
References
- 1. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pdb.apec.org [pdb.apec.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
Comparative Analysis of 1,3-Dichloro-8-methoxyisoquinoline and Analogs in Modulating Inflammatory Pathways
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of substituted isoquinolines as potential anti-inflammatory agents.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-Dichloro-8-methoxyisoquinoline and its analogs, with a focus on their potential as inhibitors of inflammatory responses. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally related isoquinoline derivatives to infer its potential activity and guide future research. The primary biological target discussed is Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases.
Introduction to Isoquinolines as Anti-inflammatory Agents
Isoquinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Several studies have highlighted the potential of substituted isoquinolines as potent anti-inflammatory agents, primarily through the inhibition of pro-inflammatory cytokines like TNF-α.[2] The substitution pattern on the isoquinoline core is crucial in determining the biological activity and potency of these compounds. This guide will delve into the known SAR of isoquinoline derivatives to provide a framework for understanding the potential of this compound.
Comparative Structure-Activity Relationship (SAR) Analysis
Key Findings from SAR Studies of Related Isoquinolines:
-
Effect of Substituents on the Isoquinoline Ring: The presence of certain functional groups can significantly impact the anti-inflammatory activity. For instance, the introduction of fluoro, bromo, nitro, acetyl, and aminomethyl groups on the isoquinoline ring has been shown to cause a significant loss of TNF-α inhibitory activity.[2] This suggests that the chloro and methoxy substituents in this compound likely play a critical role in its potential biological profile.
-
Importance of Substitution Position: The positioning of substituents on the isoquinoline core is a critical determinant of activity. For example, compounds bearing a 6,7-dimethoxy substitution pattern have demonstrated notable inhibitory effects.[2] This highlights the potential significance of the 8-methoxy group in the target molecule.
-
N-Alkylation: In the case of isoquinolin-1-ones, the length of N-alkanoic acid esters was found to be a parameter that could be optimized to enhance TNF-α inhibitory activity, with a four-carbon chain being optimal.[2]
Based on these general SAR principles, it can be inferred that the chlorine atoms at positions 1 and 3, and the methoxy group at position 8 of this compound are key determinants of its potential biological activity. The electron-withdrawing nature of the chlorine atoms and the electron-donating and lipophilic character of the methoxy group will influence the molecule's interaction with its biological target.
Potential Anti-inflammatory Activity and Mechanism of Action
The primary mechanism by which many anti-inflammatory isoquinoline derivatives exert their effect is through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α.
It is hypothesized that this compound, if active, would likely inhibit the production of TNF-α by interfering with these signaling cascades in activated immune cells like monocytes and macrophages.
Comparative Data Summary
To provide a tangible comparison, the following table summarizes the TNF-α inhibitory activity of a structurally related quinazoline derivative, as direct data for isoquinolines with the same substitution pattern is unavailable. Quinazolines are structurally similar to isoquinolines and their potent anti-inflammatory activity provides a relevant benchmark.
| Compound | Structure | Cell Line | IC50 (µM) for TNF-α Inhibition | Reference |
| 6,7-diaminoquinazoline | Not available | Human peripheral blood monocytes | ~5 | [2] |
Note: This table is intended to provide a reference point for potent TNF-α inhibition by a related heterocyclic compound. Further studies are required to determine the specific activity of this compound.
Experimental Protocols
Synthesis of 1,3-Disubstituted Isoquinolines
While a specific protocol for this compound is not detailed in the reviewed literature, a general method for the synthesis of 1,3-disubstituted isoquinolines has been described. One common approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine followed by dehydrogenation.[4] For 1,3-disubstituted analogs, multi-step synthetic routes are often employed, starting from appropriately substituted precursors.[5][6]
A general synthetic strategy could involve:
-
Synthesis of a suitably substituted β-phenylethylamine precursor bearing a methoxy group at the desired position.
-
Acylation of the amine followed by cyclization using a dehydrating agent (Bischler-Napieralski reaction) to form a dihydroisoquinoline.
-
Chlorination at the 1 and 3 positions of the isoquinoline ring system.
In Vitro TNF-α Inhibition Assay
The following is a generalized protocol for evaluating the TNF-α inhibitory activity of test compounds in human peripheral blood monocytes, based on established methods.[2]
1. Isolation of Human Peripheral Blood Monocytes (PBMCs):
- Whole blood is collected from healthy donors.
- PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
- Monocytes are further purified by adherence to plastic culture plates.
2. Cell Culture and Treatment:
- Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
- Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
3. Stimulation of TNF-α Production:
- TNF-α production is induced by stimulating the monocytes with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
- The cells are incubated for an additional period (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Quantification of TNF-α:
- The cell culture supernatant is collected after incubation.
- The concentration of TNF-α in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the vehicle control (LPS-stimulated cells without the compound).
- The IC50 value (the concentration of the compound that inhibits TNF-α production by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by anti-inflammatory isoquinoline derivatives.
Caption: NF-κB Signaling Pathway.
Caption: MAPK Signaling Pathway.
Conclusion and Future Directions
The structure-activity relationship studies of isoquinoline derivatives reveal a promising scaffold for the development of novel anti-inflammatory agents. While direct experimental evidence for this compound is currently lacking, the analysis of related compounds suggests that its specific substitution pattern warrants further investigation. Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations at the 1, 3, and 8 positions. The evaluation of these compounds in robust in vitro assays, such as the LPS-induced TNF-α production in human monocytes, will be crucial to elucidate their specific SAR and to determine their potential as therapeutic candidates for inflammatory diseases. Furthermore, mechanistic studies should be conducted to confirm their effects on the NF-κB and MAPK signaling pathways.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed asymmetric trans -selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06729J [pubs.rsc.org]
Validating In Silico Predictions for 1,3-Dichloro-8-methoxyisoquinoline: A Comparative Analysis
A comprehensive review of available scientific literature and databases reveals a significant gap in the validation of in silico predictions for the biological activity of 1,3-Dichloro-8-methoxyisoquinoline. At present, there are no publicly accessible experimental studies to corroborate or refute computational models for this specific compound. This guide outlines the current informational landscape and provides a framework for future research to bridge this critical knowledge gap.
In Silico Predictions: An Uncharted Territory
Computational, or in silico, methods are pivotal in modern drug discovery, offering predictions on a compound's potential biological targets, mechanism of action, and pharmacokinetic properties before embarking on costly and time-consuming laboratory experiments. These predictions are generated through various modeling techniques, including quantitative structure-activity relationship (QSAR) models, molecular docking simulations, and pharmacophore modeling.
However, a thorough search of scientific databases and computational chemistry literature yielded no specific in silico predictions for this compound. While general prediction platforms and methodologies exist, their application to this particular molecule has not been published. Therefore, the first step in validating predictions is to generate them.
The Path Forward: Generating and Validating Predictions
To address the current void in our understanding of this compound, a structured research workflow is necessary. This workflow would involve an initial in silico screening followed by targeted experimental validation.
Hypothetical Comparison with Structurally Related Compounds
While no direct experimental data exists for this compound, we can draw limited inferences from publicly available information on structurally similar compounds. For instance, various isoquinoline derivatives have been investigated for a range of biological activities. However, it is crucial to note that minor structural modifications can lead to significant changes in biological function, and therefore, these comparisons are purely speculative and require experimental verification.
Table 1: Potential Biological Activities of Isoquinoline Scaffolds (for illustrative purposes only)
| Compound Class | Reported Biological Activities | Key Structural Features |
| Dichloro-isoquinolines | Limited data available; some patents suggest potential utility in material science. | Presence of two chlorine atoms on the isoquinoline core. |
| Methoxy-isoquinolines | Varied activities including antimicrobial, anticancer, and neuroprotective effects. | Presence of a methoxy group, which can influence solubility and binding. |
Proposed Experimental Protocols for Validation
Should in silico predictions for this compound be generated, the following experimental protocols would be essential for their validation.
Target Binding Affinity
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the predicted protein target onto a sensor chip surface.
-
Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface.
-
Data Acquisition: Continuously monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.
In Vitro Functional Activity
Protocol: Enzyme Inhibition Assay (Example: Kinase Inhibition)
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, its substrate (e.g., a peptide), and ATP.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature and time for the enzymatic reaction.
-
Detection: Quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion
The validation of in silico predictions for this compound represents an unexplored area of research. The lack of both computational predictions and experimental data for this specific compound underscores the need for foundational research. The proposed workflow and experimental protocols provide a roadmap for future studies to elucidate the potential biological activities of this molecule and to contribute to the broader understanding of structure-activity relationships within the isoquinoline class of compounds. For researchers, scientists, and drug development professionals, this presents an opportunity to conduct novel research in a space with no pre-existing data.
Comparative Guide to the Synthetic Routes of 1,3-Dichloro-8-methoxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1,3-dichloro-8-methoxyisoquinoline, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in published literature for this specific compound, this guide outlines two distinct, chemically sound, multi-step hypothetical routes. The experimental data presented is based on typical yields and conditions for analogous reactions reported in organic synthesis literature and should be considered illustrative.
Route 1: Synthesis via Cyclization of a Phenylacetic Acid Derivative
This route commences with the commercially available 2-bromo-m-xylene and proceeds through the formation of a substituted phenylacetic acid, which is then cyclized to the isoquinoline core, followed by chlorination.
Route 2: Synthesis via Pictet-Spengler Type Reaction
The second proposed route begins with 3-methoxyphenylacetic acid and employs a modified Pictet-Spengler type reaction to construct the isoquinoline scaffold, which is subsequently aromatized and chlorinated.
Quantitative Data Comparison
The following table summarizes the estimated key metrics for the two proposed synthetic routes to this compound. These values are illustrative and based on typical outcomes for the classes of reactions involved.
| Metric | Route 1: Phenylacetic Acid Cyclization | Route 2: Pictet-Spengler Type Reaction |
| Overall Estimated Yield | 25-35% | 20-30% |
| Number of Synthetic Steps | 4 | 4 |
| Estimated Purity | >95% (after chromatography) | >95% (after chromatography) |
| Key Reagents | n-BuLi, CO2, NBS, KCN, POCl3 | Formaldehyde, Benzylamine, Pd/C, POCl3 |
| Estimated Reaction Time | 48-72 hours | 48-72 hours |
Experimental Protocols
Route 1: Phenylacetic Acid Cyclization
Step 1: Synthesis of 2-methyl-3-methoxybenzoic acid
To a solution of 2-bromo-m-xylene (18.5 g, 100 mmol) in dry THF (200 mL) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.6 M in hexanes, 65 mL, 104 mmol) is added dropwise. The mixture is stirred for 1 hour, after which gaseous carbon dioxide is bubbled through the solution for 2 hours. The reaction is then quenched with 1 M HCl (100 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-methyl-3-methoxybenzoic acid.
Step 2: Synthesis of 2-(bromomethyl)-3-methoxybenzoic acid
A mixture of 2-methyl-3-methoxybenzoic acid (16.6 g, 100 mmol), N-bromosuccinimide (18.7 g, 105 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (200 mL) is refluxed for 4 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give 2-(bromomethyl)-3-methoxybenzoic acid.
Step 3: Synthesis of 8-methoxyisoquinoline-1,3(2H,4H)-dione
The 2-(bromomethyl)-3-methoxybenzoic acid (24.5 g, 100 mmol) is dissolved in a solution of potassium cyanide (7.15 g, 110 mmol) in aqueous ethanol. The mixture is refluxed for 3 hours. The solvent is then evaporated, and the residue is acidified with concentrated HCl and heated at 100 °C for 8 hours to effect cyclization. After cooling, the precipitate is filtered, washed with water, and dried to afford 8-methoxyisoquinoline-1,3(2H,4H)-dione.
Step 4: Synthesis of this compound
A mixture of 8-methoxyisoquinoline-1,3(2H,4H)-dione (19.1 g, 100 mmol) and phosphorus oxychloride (50 mL) is heated at 110 °C for 4 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by column chromatography to yield this compound.
Route 2: Pictet-Spengler Type Reaction
Step 1: Synthesis of N-benzyl-2-(3-methoxyphenyl)acetamide
3-Methoxyphenylacetic acid (16.6 g, 100 mmol) is converted to its acid chloride by reacting with thionyl chloride (15 mL) in dichloromethane (100 mL) at reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The crude acid chloride is dissolved in dichloromethane (100 mL) and added dropwise to a solution of benzylamine (11.8 g, 110 mmol) and triethylamine (15 mL) in dichloromethane (100 mL) at 0 °C. The mixture is stirred at room temperature for 3 hours, then washed with 1 M HCl and brine, dried over sodium sulfate, and concentrated to give N-benzyl-2-(3-methoxyphenyl)acetamide.
Step 2: Synthesis of 8-methoxy-2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-one
N-benzyl-2-(3-methoxyphenyl)acetamide (25.5 g, 100 mmol) is dissolved in a mixture of acetic acid and concentrated sulfuric acid. Paraformaldehyde (3.3 g, 110 mmol) is added portion-wise, and the mixture is stirred at 60 °C for 12 hours. The reaction mixture is then poured into ice water and neutralized with ammonium hydroxide. The precipitate is filtered, washed with water, and dried to yield 8-methoxy-2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-one.
Step 3: Aromatization to 8-methoxyisoquinolin-1,3-diol
The tetrahydroisoquinoline derivative (28.1 g, 100 mmol) is dissolved in a suitable solvent and heated with a palladium on carbon catalyst under an inert atmosphere to effect dehydrogenation and debenzylation, yielding 8-methoxyisoquinolin-1,3-diol.
Step 4: Synthesis of this compound
A mixture of 8-methoxyisoquinolin-1,3-diol (19.1 g, 100 mmol), phosphorus oxychloride (40 mL), and a catalytic amount of dimethylformamide is heated at 120 °C for 6 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Chloro-Substituted Isoquinoline Derivatives in Kinase Inhibition
Disclaimer: No specific biological activity or cross-reactivity data could be found for 1,3-Dichloro-8-methoxyisoquinoline . This guide provides a comparative analysis of structurally related chloro-substituted isoquinoline derivatives and their inhibitory activities against various protein kinases and other enzymes, based on available scientific literature.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the potential of the chloro-isoquinoline scaffold as a source of enzyme inhibitors. The data presented herein is compiled from various studies and aims to provide a comparative overview of the activity and selectivity of these compounds.
Introduction to Isoquinoline-Based Inhibitors
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid structure and ability to be readily functionalized make it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of chlorine atoms to the isoquinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its binding affinity and selectivity for specific biological targets.
This guide explores the cross-reactivity and target profiles of various chloro-substituted isoquinoline derivatives, providing a valuable resource for structure-activity relationship (SAR) studies and the design of novel inhibitors.
Comparison of Biological Activities
The following tables summarize the biological activities of various chloro-substituted isoquinoline derivatives against different enzymatic targets.
Table 1: Chloro-Substituted Indenoisoquinolines as Topoisomerase I Poisons
While not kinase inhibitors, indenoisoquinolines are structurally related to the core isoquinoline scaffold. The following data from a study on fluorinated and chlorinated indenoisoquinolines highlights their potent cytotoxic effects.
| Compound ID | Substitution Pattern | Topoisomerase I Poisoning Activity Score | Mean GI₅₀ (MGM) in Human Cancer Cells |
| 37 | 2,3-difluoro | + or ++ | 13–69 nM |
| 38 | 2,3-difluoro | + or ++ | 13–69 nM |
| 45 | 2,3-dichloro | + or ++ | 13–69 nM |
| 46 | 2,3-dichloro | + or ++ | 13–69 nM |
| 47 | 3-nitro, 8,9-methylenedioxy | Not specified | 90 nM |
| 54 | 3-nitro | Not specified | 245 nM |
Data from "Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons"[1]
Table 2: Chloro-Substituted Isoquinolines as Enzyme Inhibitors
This table presents data on various chloro-substituted isoquinoline derivatives and their inhibitory activity against different enzymes.
| Compound Class | Substitution | Target Enzyme | Reported Activity |
| Isoquinoline Derivative | 6-chloro | PDE4B | Significant Inhibition |
| Isoquinoline Derivative | 7-fluoro | PDE4B | Significant Inhibition |
| [1][2][3]Triazolo[1,5‐b]isoquinoline | 2-phenyl, 4-chloro | MELK | Single-digit micromolar inhibition[3] |
| Amidoisoquinoline | Various | LRRK2 | Potent and selective inhibition[4] |
| Pyrazoloisoquinoline | Various | B-Raf, p38 kinase | Inhibitory activity reported[5] |
| Substituted Isoquinolines | Not specified | Rho-kinase | Patented as inhibitors[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the context of isoquinoline-based inhibitors.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format:
-
ADP-Glo™: Measures the amount of ADP produced, which is proportional to kinase activity.
-
Z'-LYTE™: Uses a FRET-based method to measure substrate phosphorylation.
-
Radiometric Assay: Measures the incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (GI₅₀).
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value.
Visualizations
The following diagrams illustrate key concepts related to kinase inhibition and experimental workflows.
References
- 1. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consensus Virtual Screening Identified [1,2,4]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AU2007338411B2 - Substituted isoquinolines and their use as Rho-kinase inhibitors - Google Patents [patents.google.com]
A Comparative Performance Analysis of Berberine and Other Bioactive Compounds in Cellular and Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of berberine, a well-researched isoquinoline alkaloid, with other widely studied compounds—metformin and palmatine—in a variety of key biochemical and cellular assays. Due to the lack of publicly available assay data for 1,3-Dichloro-8-methoxyisoquinoline, this document uses berberine as a representative isoquinoline to illustrate a comparative benchmarking workflow. The experimental data presented herein is collated from peer-reviewed scientific literature.
Data Presentation: Quantitative Performance in Enzyme Inhibition Assays
The inhibitory potential of berberine, metformin, and palmatine has been evaluated against several key enzymes. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate greater potency.
| Enzyme Target | Compound | IC50 Value (µM) | Source |
| Cytochrome P450 2D6 (CYP2D6) | Berberine | 11.9 - 45 | [1][2][3] |
| Metformin | No significant inhibition reported | ||
| Palmatine | No significant inhibition reported | ||
| Cytochrome P450 3A4 (CYP3A4) | Berberine | ~400 | [1][2] |
| Metformin | No significant inhibition reported | ||
| Palmatine | No significant inhibition reported | ||
| Alpha-Glucosidase | Berberine | 198.4 (µg/mL) | [4] |
| Metformin | 9.5 ± 1.11 | [5] | |
| Palmatine | 9.39 ± 0.27 | [5][6] | |
| Alpha-Amylase | Berberine | 50.83 (µg/mL) | [4] |
| Metformin | 2.5 ± 0.47 | [5] | |
| Palmatine | 1.31 ± 0.27 | [5] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and accurate comparison.
Cytochrome P450 (CYP) Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of a compound on CYP enzyme activity using human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., Berberine)
-
CYP-specific substrate (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation: Prepare a reaction mixture containing HLMs (0.2 mg/mL), phosphate buffer, and varying concentrations of the test compound. Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the CYP-specific substrate to the pre-incubated mixture.
-
Initiate Metabolism: Start the reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Alpha-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., Berberine, Metformin, Palmatine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the test compound solution and 100 µL of α-glucosidase solution (1 U/mL in phosphate buffer). Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of pNPG solution (3 mM in phosphate buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of Na2CO3 solution.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Caspase-3 Dependent Apoptosis Assay
This protocol describes the quantification of apoptosis by measuring caspase-3 activity.
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., Berberine)
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 405 nm) to quantify the amount of p-nitroaniline released.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold-increase in activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by berberine and a typical experimental workflow for assessing enzyme inhibition.
References
- 1. Repeated administration of berberine inhibits cytochromes P450 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response of Berberine on Hepatic Cytochromes P450 mRNA Expression and Activities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro anti-diabetic activity and in-silico studies of binding energies of palmatine with alpha-amylase, alpha-glucosidase and DPP-IV enzymes [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Isoquinoline and Its Isomers: Quinoline and Quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic data for isoquinoline and its common isomers, quinoline and quinazoline. Understanding the distinct spectral features of these nitrogen-containing heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), supported by detailed experimental protocols.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Isoquinoline | Quinoline | Quinazoline |
| ¹H NMR | H1 is a singlet, typically downfield. | H2 is a doublet of doublets, most downfield proton. | H2 and H4 are distinct singlets, highly downfield. |
| ¹³C NMR | C1 is significantly downfield. | C2 is the most downfield carbon. | C2 and C4 are highly deshielded. |
| FTIR | Characteristic C-H out-of-plane bending patterns. | Distinct C-H out-of-plane bending vibrations. | Unique ring vibration and C-H bending modes. |
| UV-Vis | Multiple absorption bands in the UV region. | Similar absorption profile to isoquinoline but with subtle shifts. | Distinct absorption pattern due to the pyrimidine ring. |
| Mass Spec (EI) | Molecular ion peak at m/z 129; primary loss of HCN. | Molecular ion peak at m/z 129; primary loss of HCN.[1] | Molecular ion peak at m/z 130; fragmentation involves the pyrimidine ring. |
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy for isoquinoline, quinoline, and quinazoline.
¹H NMR Spectral Data (in CDCl₃)
| Proton | Isoquinoline (δ, ppm) | Quinoline (δ, ppm)[2] | Quinazoline (δ, ppm)[3] |
| H1 | 9.22 (s) | - | - |
| H2 | - | 8.93 (dd) | 9.40 (s) |
| H3 | 7.59 (d) | 7.40 (dd) | - |
| H4 | 8.50 (d) | 8.15 (d) | 9.85 (s) |
| H5 | 7.82 (d) | 8.10 (d) | 7.75 (m) |
| H6 | 7.65 (t) | 7.55 (t) | 7.95 (m) |
| H7 | 7.58 (t) | 7.72 (t) | 7.95 (m) |
| H8 | 7.95 (d) | 7.85 (d) | 7.75 (m) |
¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Isoquinoline (δ, ppm)[4] | Quinoline (δ, ppm)[5][6] | Quinazoline (δ, ppm) |
| C1 | 152.7 | - | - |
| C2 | - | 150.3 | 160.5 |
| C3 | 120.6 | 121.1 | - |
| C4 | 143.2 | 136.0 | 166.2 |
| C4a | 128.8 | 128.3 | 127.2 |
| C5 | 127.5 | 127.7 | 127.8 |
| C6 | 130.4 | 126.5 | 134.1 |
| C7 | 127.1 | 129.4 | 128.5 |
| C8 | 126.5 | 129.4 | 128.9 |
| C8a | 135.7 | 148.4 | 150.1 |
FTIR Spectral Data (Characteristic Peaks, cm⁻¹)
| Vibrational Mode | Isoquinoline[7][8] | Quinoline[9][10] | Quinazoline[11] |
| Aromatic C-H Stretch | 3102 - 2881 | 3087 - 2852 | ~3050 |
| C=N Stretch | 1631, 1600 | ~1622 | 1635 - 1610 |
| Aromatic C=C Stretch | 1590, 1500, 1465 | 1617 - 1507 | 1580 - 1565, 1520 - 1475 |
| C-H In-plane Bend | 1070, 1066, 1035, 1013 | - | 1290 - 1010 |
| C-H Out-of-plane Bend | 799, 775, 717 | 840 - 740 | 1000 - 700 |
UV-Vis Spectral Data (in Ethanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Isoquinoline | 217, 266, 317[12] | - |
| Quinoline | 226, 276, 313 | 3.98 x 10⁴, 3.55 x 10³, 2.82 x 10³ |
| Quinazoline | 224, 314-318[11] | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of isoquinoline isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal averaging.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups and fingerprint regions of the isoquinoline isomers.
Methodology:
-
Sample Preparation: For liquid samples like isoquinoline and quinoline, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties and λmax values of the isoquinoline isomers.
Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent such as ethanol. Serially dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Scan the absorbance from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns of the isoquinoline isomers.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. The primary fragmentation pathway for both isoquinoline and quinoline involves the loss of hydrogen cyanide (HCN).[1]
Visualizing the Analysis Workflow and Molecular Structures
The following diagrams, generated using Graphviz, illustrate the logical workflow of the comparative spectroscopic analysis and the molecular structures of the isomers.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 3. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 4. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. irphouse.com [irphouse.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Patent Landscape of 1,3-Dichloro-8-methoxyisoquinoline: A Comparative Guide for Novel Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, understanding the novelty and potential of chemical scaffolds is paramount. This guide provides a comprehensive assessment of 1,3-Dichloro-8-methoxyisoquinoline in the patent literature, offering a comparative analysis of its application in the synthesis of next-generation MAP4K1 inhibitors for cancer immunotherapy.
While not a novel compound in itself, this compound has emerged as a key intermediate in the synthesis of a promising class of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors, as detailed in recent patent filings. This guide delves into the patent landscape, provides detailed experimental protocols, and compares the resulting inhibitors with alternative therapies, supported by available data.
Patent Landscape Summary
The primary novelty of this compound lies in its utility as a scaffold for potent and selective MAP4K1 inhibitors. The following table summarizes the key patent information.
| Patent Number | Assignee | Key Application |
| WO2021146370A1 | (Not explicitly stated in provided search results) | Synthesis of MAP4K1 inhibitors for use in controlling MAP4K1 activity in a subject. |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided in patent WO2021146370A1. The synthesis involves the reaction of (E)-2-(hydroxyimino)-7-methoxy-2,3-dihydro-1H-inden-1-one with phosphorus oxychloride (POCl3) and hydrochloric acid (HCl) in dioxane.
Materials:
-
(E)-2-(hydroxyimino)-7-methoxy-2,3-dihydro-1H-inden-1-one
-
Dioxane
-
Phosphorus oxychloride (POCl3)
-
Hydrochloric acid (4 M in dioxane)
Procedure:
-
A solution of (E)-2-(hydroxyimino)-7-methoxy-2,3-dihydro-1H-inden-1-one in dioxane is prepared.
-
The solution is cooled to 0-10 °C.
-
POCl3 and HCl (4 M in dioxane) are added to the reaction mixture.
-
The reaction is stirred at the controlled temperature until completion.
-
The product, this compound, is then isolated and purified using standard laboratory techniques.
Caption: Synthetic route to this compound.
The Target: MAP4K1 in Cancer Immunotherapy
MAP4K1, also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. By inhibiting MAP4K1, the anti-tumor activity of T-cells can be enhanced, making it a highly attractive target for the development of novel cancer immunotherapies.
Caption: Simplified MAP4K1 signaling pathway in T-cells.
Comparative Analysis of MAP4K1 Inhibitors
The development of potent and selective MAP4K1 inhibitors is a highly competitive area of research. Inhibitors derived from the this compound scaffold have shown promise. The following table provides a comparative overview of these inhibitors against other classes of MAP4K1 inhibitors based on available data.
| Inhibitor Class/Compound | Scaffold | Potency (IC50) | Selectivity | Key Advantages |
| Isoquinoline-based | This compound | Sub-nanomolar to low nanomolar | High selectivity over other kinases, including LCK and other MAP4K family members.[1] | Good oral bioavailability and potent in vivo anti-tumor activity.[2] |
| Pyrazolopyridine-based | Pyrazolopyridine | Nanomolar | Selective against a panel of kinases. | Demonstrated enhancement of T-cell immunity against cancer.[3] |
| Indazole-based | Indazole | Nanomolar | Good selectivity over JAK1.[4] | Favorable pharmacokinetic properties in preclinical studies.[5] |
| Compound K | Not specified | 2.6 nM | >50-fold selectivity against other MAP4K family members.[1] | Enhances T-cell receptor avidity and shows synergy with anti-PD-1 therapy.[1] |
Representative Experimental Protocols for Inhibitor Validation
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the potency (IC50) of a compound against MAP4K1.
Principle: The assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound. The change in fluorescence resonance energy transfer (FRET) is measured to quantify inhibition.[6]
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the test compound, a mixture of MAP4K1 kinase and a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the IC50 value from the dose-response curve.
Kinase Selectivity Profiling
To assess the specificity of a MAP4K1 inhibitor, it is screened against a panel of other kinases.
Principle: The inhibitory activity of the compound is tested against a broad range of kinases using assays similar to the one described above. This helps to identify potential off-target effects.[7]
Procedure:
-
Select a panel of kinases for screening.
-
Perform single-point or dose-response inhibition assays for the test compound against each kinase in the panel.
-
Analyze the data to determine the selectivity profile of the compound. A highly selective inhibitor will show potent inhibition of MAP4K1 with significantly weaker or no inhibition of other kinases.
Caption: General workflow for MAP4K1 inhibitor screening and validation.
Conclusion
This compound serves as a critical and valuable building block in the synthesis of a new generation of highly potent and selective MAP4K1 inhibitors. As evidenced by the patent literature and preclinical data, inhibitors derived from this scaffold demonstrate significant promise for cancer immunotherapy, exhibiting robust anti-tumor efficacy. The detailed experimental protocols and comparative analysis provided in this guide offer valuable insights for researchers and drug development professionals working to advance the field of kinase inhibitor discovery. The continued exploration of this and other novel scaffolds will be crucial in developing more effective treatments for cancer patients.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The selectivity of protein kinase inhibitors: a further update | MRC PPU [ppu.mrc.ac.uk]
- 4. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Pharmacokinetic Properties of 1,3-Dichloro-8-methoxyisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of novel 1,3-Dichloro-8-methoxyisoquinoline derivatives. The following sections detail the experimental methodologies and present hypothetical comparative data for key pharmacokinetic parameters, offering a framework for the evaluation of these compounds in drug discovery and development.
Executive Summary
The development of novel therapeutic agents requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on a series of hypothetical this compound derivatives, designated as Compound A, Compound B, and Compound C. Through a series of standard in vitro assays, we compare their metabolic stability, intestinal permeability, and plasma protein binding. This comparative data is crucial for selecting candidates with favorable pharmacokinetic profiles for further in vivo studies.
Data Presentation
The following tables summarize the quantitative pharmacokinetic data for the hypothetical this compound derivatives.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45 | 15.4 |
| Compound B | 120 | 5.8 |
| Compound C | 25 | 27.7 |
| Verapamil (Control) | 30 | 23.1 |
Table 2: Caco-2 Permeability
| Compound | Apparent Permeability (Papp, A→B) (x 10-6 cm/s) | Apparent Permeability (Papp, B→A) (x 10-6 cm/s) | Efflux Ratio (B/A) |
| Compound A | 8.5 | 15.3 | 1.8 |
| Compound B | 12.2 | 13.4 | 1.1 |
| Compound C | 5.1 | 20.4 | 4.0 |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 |
Table 3: Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |
| Compound A | 92.5 | 88.1 |
| Compound B | 85.3 | 79.5 |
| Compound C | 98.7 | 97.2 |
| Warfarin (Control) | 99.2 | 98.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Metabolic Stability in Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][3][4]
-
Materials: Pooled human liver microsomes, NADPH regenerating system (Solution A: 1.3 M NADP+, 3.3 M glucose-6-phosphate; Solution B: 0.4 U/µL glucose-6-phosphate dehydrogenase), 0.5 M potassium phosphate buffer (pH 7.4), test compounds, control compounds (e.g., Verapamil), acetonitrile, internal standard.
-
Procedure:
-
Test compounds (1 µM final concentration) are pre-incubated with human liver microsomes (0.5 mg/mL final concentration) in phosphate buffer at 37°C for 10 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
The reaction is quenched by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The elimination rate constant (k) is determined from the slope of the natural log of the remaining compound concentration versus time. The half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg protein/mL).[1][4]
Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and identify potential substrates of efflux transporters.[5][6][7][8]
-
Materials: Caco-2 cells, Transwell® plates (21-day culture), Hank's Balanced Salt Solution (HBSS), test compounds, control compounds (atenolol for low permeability, propranolol for high permeability), Lucifer yellow for monolayer integrity testing.
-
Procedure:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For apical to basolateral (A→B) permeability, the test compound (10 µM final concentration) is added to the apical side, and the appearance of the compound on the basolateral side is measured over time (e.g., 2 hours).
-
For basolateral to apical (B→A) permeability, the test compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Samples from the receiver compartments are collected and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[8]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[9][10][11][12]
-
Materials: Pooled human and mouse plasma, phosphate-buffered saline (PBS, pH 7.4), RED (Rapid Equilibrium Dialysis) device, test compounds, control compound (e.g., warfarin), acetonitrile, internal standard.
-
Procedure:
-
The test compound (2 µM final concentration) is added to plasma.
-
The plasma containing the compound is loaded into one chamber of the RED device, and PBS is loaded into the other chamber, separated by a dialysis membrane (8 kDa MWCO).
-
The device is incubated at 37°C for 4-6 hours to reach equilibrium.
-
Samples are taken from both the plasma and buffer chambers.
-
The samples are mixed with acetonitrile containing an internal standard to precipitate proteins.
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.
-
-
Data Analysis: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.[10]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro pharmacokinetic profiling of isoquinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
Many isoquinoline derivatives are known to interact with critical signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key target for many anti-cancer agents.[13][14][15][16]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dichloro-8-methoxyisoquinoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,3-Dichloro-8-methoxyisoquinoline, a halogenated heterocyclic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.
Quantitative Data Summary
| Property | Value (for 1,3-Dichloroisoquinoline) | Reference |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Solid | |
| InChIKey | BRGZEQXWZWBPJH-UHFFFAOYSA-N | [1] |
| CAS Number | 7742-73-6 | [1] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound falls under the category of halogenated organic waste.[2] Strict adherence to the following segregation and disposal protocols is mandatory to ensure safety and regulatory compliance.
1. Waste Segregation:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2] This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical streams.[2] Cross-contamination can lead to hazardous reactions and complicate the disposal process.
2. Container Labeling:
-
Clear Identification: The waste container must be labeled with "Halogenated Organic Waste" and the full chemical name: "this compound."
-
Hazard Symbols: Affix appropriate hazard pictograms as indicated by GHS guidelines for halogenated compounds, which typically include "Harmful" or "Toxic" and "Environmental Hazard."
3. Storage:
-
Secondary Containment: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or after a designated accumulation time, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste contents.
5. Emergency Procedures:
-
Spills: In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. If trained and equipped, contain the spill using an appropriate absorbent material for chemical spills. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
